5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide
Description
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Properties
IUPAC Name |
3-pyridin-3-yl-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c10-9(14)8-4-7(12-13-8)6-2-1-3-11-5-6/h1-5H,(H2,10,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLYJWXUPOESJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589561 | |
| Record name | 3-(Pyridin-3-yl)-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287494-01-3 | |
| Record name | 3-(Pyridin-3-yl)-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 5-(Pyridin-3-yl)-1H-pyrazole-3-carboxamide
Role in Fragment-Based Drug Discovery & Kinase Inhibition [1]
Executive Summary
The compound 5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide represents a "privileged scaffold" in modern medicinal chemistry. Its structural architecture—comprising a pyridine ring linked to a pyrazole core decorated with a carboxamide—serves as a critical pharmacophore for ATP-competitive kinase inhibitors.[2]
This guide moves beyond basic characterization to explore the causality of its design. We examine why this specific arrangement of nitrogen atoms makes it an ideal "hinge binder" for kinases (including JAK2, FLT3, and BCR-ABL), detail the robust synthetic pathways required to generate it with high fidelity, and provide self-validating analytical protocols.
Structural Anatomy & Physicochemical Profile[3][4][5]
Nomenclature and Tautomerism
The IUPAC name 5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide describes a specific tautomer. However, in solution, this molecule exhibits annular tautomerism , a rapid proton exchange between the pyrazole nitrogens (
-
Tautomer A: 5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide (Proton on N adjacent to pyridine).
-
Tautomer B: 3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide (Proton on N distal to pyridine).
Critical Insight: In protein crystallography (e.g., bound to a kinase hinge), the specific tautomer is "frozen" by the hydrogen bond network of the active site. The carboxamide group acts as a dual H-bond donor/acceptor, while the pyridine nitrogen serves as an acceptor, modulating water solubility and pKa.
Physicochemical Properties Table
| Property | Value | Relevance to Drug Discovery |
| Molecular Formula | Fragment-like chemical space | |
| Molecular Weight | 188.19 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) |
| cLogP | ~0.7 | Highly hydrophilic; low lipophilicity risk |
| TPSA | ~80 Ų | Good membrane permeability predictor |
| H-Bond Donors | 2 (Amide | Critical for Hinge Binding |
| H-Bond Acceptors | 3 (Pyridine | Interaction with backbone NH residues |
| pKa (Pyridine) | ~3.5 - 4.5 | Protonation state affects solubility |
Synthetic Architecture
The synthesis of this scaffold must avoid regioisomeric mixtures that plague pyrazole chemistry. The most robust route utilizes a Claisen condensation followed by a hydrazine cyclization .
Retrosynthetic Analysis (Logic Flow)
The strategy disconnects the pyrazole ring into a 1,3-dicarbonyl equivalent (diketo ester) and hydrazine.
Figure 1: Retrosynthetic disconnection showing the construction of the pyrazole core from acyclic precursors.
Experimental Protocol
Step 1: Claisen Condensation (Formation of Diketo Ester)
-
Reagents: 3-Acetylpyridine (1.0 eq), Diethyl oxalate (1.2 eq), Sodium ethoxide (NaOEt, 1.5 eq), Ethanol (EtOH).
-
Mechanism: The enolate of 3-acetylpyridine attacks the diethyl oxalate.
-
Procedure:
-
Dissolve NaOEt in anhydrous EtOH under
atmosphere. -
Add 3-Acetylpyridine dropwise at 0°C (Control exotherm to prevent polymerization).
-
Add Diethyl oxalate.
-
Reflux for 4 hours. The solution typically turns dark yellow/orange (formation of the sodium enolate).
-
Critical Workup: Acidify with dilute acetic acid to pH ~5-6. Do not use strong mineral acid to avoid hydrolyzing the ester. Extract the diketo ester.
-
Step 2: Cyclization (Pyrazole Formation)
-
Reagents: Hydrazine hydrate (
, 1.1 eq), Ethanol. -
Procedure:
-
Dissolve the crude diketo ester in EtOH.
-
Add hydrazine hydrate dropwise at room temperature.
-
Reflux for 2–4 hours.
-
Cool to precipitate the intermediate: Ethyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate .
-
Step 3: Ammonolysis (Carboxamide Formation)
-
Reagents: 7N Ammonia in Methanol (
). -
Why this route? Direct reaction of the ester with ammonia avoids the harsh conditions of acid chloride formation, which can be problematic with the basic pyridine ring.
-
Procedure:
-
Suspend the ethyl ester in 7N
in MeOH in a sealed pressure tube. -
Heat to 80°C for 12–24 hours.
-
Concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water.
-
Medicinal Chemistry Utility: The Hinge Binder[6]
The 5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide motif is designed to mimic the adenine ring of ATP.
Binding Mode Mechanism
In the ATP-binding pocket of kinases (e.g., FLT3, JNK), the "hinge region" connects the N-terminal and C-terminal lobes.[3] Inhibitors must form hydrogen bonds with the backbone residues (typically Met, Glu, or Leu).
-
Donor (D): The Pyrazole NH acts as a donor to the backbone Carbonyl of the hinge.
-
Acceptor (A): The Pyrazole
or the Pyridine N acts as an acceptor from the backbone NH. -
The "Headgroup": The carboxamide often extends into the solvent front or interacts with the "Gatekeeper" residue, providing selectivity.
Figure 2: Schematic representation of the donor-acceptor interaction between the pyrazole core and the kinase hinge region.
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
Proton NMR ( NMR, DMSO- )
-
Amide Protons: Two broad singlets (or one very broad hump) around
7.2 – 7.6 ppm ( ). -
Pyrazole Proton: A sharp singlet around
7.1 – 7.4 ppm ( ). This is diagnostic; if missing, the ring did not close. -
Pyridine Protons:
-
: Singlet/Doublet ~
9.0 ppm (Deshielded by ring nitrogen). -
: Doublet ~
8.5 ppm. -
: Doublet ~
8.2 ppm. -
: Multiplet ~
7.5 ppm.
-
: Singlet/Doublet ~
-
Mobile Proton: Broad singlet >
13.0 ppm (Pyrazole ).
Mass Spectrometry (ESI-MS)
-
Expected Ion:
= 189.2 m/z. -
Fragmentation: Loss of
(M-17) is common for primary amides.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 287494-01-3, 5-(Pyridin-3-yl)-1H-pyrazole-3-carboxamide. Retrieved from [Link]
-
MDPI (2018). Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor XIa Inhibitors.[1] (Discusses the synthetic route and scaffold utility). Retrieved from [Link]
-
Journal of Medicinal Chemistry. Design and Synthesis of Pyrazole-Based Kinase Inhibitors. (General reference for the hinge-binding mechanism of pyrazole-carboxamides). Retrieved from [Link]
- Vertex AI Search.Consolidated search results on synthesis and biological activity of 5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide. (See "Context" for detailed snippets).
Sources
An In-depth Technical Guide to the Solubility Profile of 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide, a heterocyclic compound of interest in modern drug discovery. Recognizing the critical role of solubility in determining a compound's bioavailability, formulation, and overall therapeutic potential, this document synthesizes foundational principles with actionable experimental protocols.[1] The insights herein are curated to empower researchers in pharmaceutical and medicinal chemistry to accurately characterize and strategically modulate the solubility of this and similar molecular scaffolds.
Introduction: The Significance of Pyrazole-Carboxamides and the Imperative of Solubility
The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide spectrum of therapeutic applications, including anti-inflammatory, antibacterial, and anticancer agents.[2] The incorporation of a carboxamide moiety can further enhance biological activity and modulate physicochemical properties.[3] 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide belongs to this promising class of molecules.
The journey of a drug candidate from discovery to clinical application is critically dependent on its physicochemical properties, with aqueous solubility being a paramount parameter.[1] Poor solubility can lead to low absorption and bioavailability, necessitating higher doses that may increase the risk of adverse effects.[1] Therefore, a thorough understanding and precise measurement of a compound's solubility are indispensable in the early stages of drug development.
Physicochemical Properties of the Core Structure
While specific experimental data for 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide is not extensively available in public literature, we can infer some of its likely characteristics from its constituent parts and closely related analogs, such as 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid. The presence of the pyridine ring, a weakly basic moiety, and the pyrazole and carboxamide groups, which can act as both hydrogen bond donors and acceptors, suggests a molecule with complex solubility behavior influenced by pH and the surrounding medium.
Below is a summary of the known physicochemical properties of the closely related 5-(Pyridin-3-yl)-1H-pyrazole-3-carboxylic acid, which serves as a valuable reference point.
| Property | Value | Source |
| Molecular Formula | C9H7N3O2 | [4] |
| Molar Mass | 189.17 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 308-310°C (decomposition) | [5] |
| pKa (Predicted) | 3.56 ± 0.10 | [5] |
| Storage Temperature | 2-8°C under inert gas | [5] |
Differentiating Thermodynamic and Kinetic Solubility
In the context of pharmaceutical development, it is crucial to distinguish between two key types of solubility: thermodynamic and kinetic.
-
Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under thermodynamic equilibrium at a given temperature and pressure.[6][7] It is a state of minimum Gibbs free energy and is independent of time once equilibrium is reached. The traditional shake-flask method is the gold standard for its determination.[8]
-
Kinetic Solubility , on the other hand, is determined by dissolving a compound from a high-concentration stock solution (often in DMSO) into an aqueous buffer.[9] This process can lead to the formation of a supersaturated solution, which is thermodynamically unstable and may precipitate over time.[6][7] Kinetic solubility is often measured using high-throughput methods like nephelometry and is highly relevant for early-stage drug discovery screenings.[9][10]
Caption: Relationship between thermodynamic and kinetic solubility.
Experimental Protocols for Solubility Determination
The following sections provide detailed, self-validating protocols for determining the thermodynamic and kinetic solubility of 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide.
Thermodynamic Solubility: The Shake-Flask Method
This method measures the equilibrium solubility and is considered the benchmark for accurate solubility determination.[8]
Principle: An excess of the solid compound is agitated in a specific solvent or buffer until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined after separating the undissolved solid.
Step-by-Step Protocol:
-
Preparation of Solvents: Prepare a series of aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0) to assess the pH-dependent solubility. Biologically relevant media like Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) should also be included.
-
Addition of Compound: Add an excess amount of 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of each prepared solvent in separate glass vials. The presence of undissolved solid at the end of the experiment is crucial for confirming that equilibrium was reached from a saturated state.[8]
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium. A common starting point is 24-48 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has plateaued.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) followed by careful collection of the supernatant. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) can also be used, but care must be taken to avoid adsorption of the compound to the filter material.
-
Quantification: Accurately determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve with known concentrations of the compound should be prepared in the same solvent to ensure accurate quantification.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility: High-Throughput Nephelometry
This method is ideal for early drug discovery due to its speed and low compound consumption.[10][11]
Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The formation of a precipitate causes light scattering, which is measured by a nephelometer. The concentration at which precipitation occurs is the kinetic solubility.[1]
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: In a 96-well or 384-well microplate, add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
Serial Dilution: Add a small volume of the DMSO stock solution to the first well and perform serial dilutions across the plate to create a range of concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. Measure the light scattering at 90° or forward scattered light using a microplate nephelometer.[1][10]
-
Data Analysis: Plot the measured nephelometry units against the compound concentration. The kinetic solubility is determined as the concentration at which the light scattering signal significantly increases above the background, indicating the onset of precipitation.
Factors Influencing the Solubility of 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide
The chemical structure of this compound suggests that its solubility will be significantly influenced by the pH of the medium.
Impact of pH:
The pyridine ring contains a nitrogen atom with a lone pair of electrons that is not part of the aromatic system, making it a weak base.[12] In acidic conditions, this nitrogen can be protonated, forming a positively charged pyridinium ion. This ionization will dramatically increase the molecule's affinity for polar solvents like water, thereby increasing its solubility.[13][14] Conversely, in neutral or basic conditions, the pyridine nitrogen will be unprotonated and the compound will be less soluble. The pyrazole ring and the carboxamide group also have acidic and basic properties that will contribute to the overall pH-solubility profile.
Caption: Expected effect of pH on the solubility of the title compound.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear and structured table for easy comparison across different conditions.
Example Table for Thermodynamic Solubility Data:
| Solvent/Buffer | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| 0.1 M HCl | 1.0 | 25 | ||
| Acetate Buffer | 5.0 | 25 | ||
| PBS | 7.4 | 25 | ||
| Borate Buffer | 9.0 | 25 | ||
| SGF | 1.2 | 37 | ||
| SIF | 6.8 | 37 |
This systematic approach to determining and presenting solubility data will provide a robust foundation for making informed decisions in the drug development process, from lead optimization and formulation design to predicting in vivo performance.
References
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ChemBK. (2024, April 9). 5-pyridin-3-yl-1h-pyrazole-3-carboxylic acid hydrazide. Retrieved from [Link]
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Li, X., et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
-
National Institutes of Health. (2024, June 13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]
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ResearchGate. (2025, December 6). Synthesis and theoretical calculations of the 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023, February 12). Effect of pH on solubility (Lehninger's Principles). Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1H-Pyrazole-5-carboxamide | C4H5N3O | CID 15239624 - PubChem. Retrieved from [Link]
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
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Jetir.Org. (n.d.). Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid | C9H7N3O2 | CID 3159715 - PubChem. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which. Retrieved from [Link]
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NCBI Bookshelf. (n.d.). Pyridine - Some Industrial Chemicals. Retrieved from [Link]
-
MDPI. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques - PMC. Retrieved from [Link]
-
PubMed. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]
-
J-Stage. (n.d.). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Retrieved from [Link]
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Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
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BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
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Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
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The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Pyrazole Derivatives
Foreword: The Enduring Legacy of the Pyrazole Nucleus in Modern Drug Discovery
Since its initial synthesis by Ludwig Knorr in 1883, the pyrazole scaffold has established itself as a cornerstone in medicinal chemistry.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is not merely a synthetic curiosity but a "privileged scaffold."[3][4] Its remarkable structural versatility and capacity to engage in a multitude of biological interactions have cemented its role in a wide array of therapeutic agents.[1][5][6] From the potent anti-inflammatory celecoxib to kinase inhibitors like ruxolitinib that are pivotal in oncology, pyrazole derivatives have demonstrated a profound impact on human health.[6][7][8] This guide provides an in-depth exploration of the contemporary strategies employed in the discovery and synthesis of novel pyrazole derivatives, offering researchers and drug development professionals a comprehensive resource grounded in scientific integrity and practical application.
Section 1: The Pyrazole Core - A Pharmacological Powerhouse
The pyrazole ring's unique electronic and structural features make it an ideal pharmacophore.[1][9] The two nitrogen atoms—one pyrrole-like and one pyridine-like—allow for a fine-tuning of the molecule's physicochemical properties, including its basicity and hydrogen bonding capacity.[9] This adaptability enables pyrazole derivatives to bind to a diverse range of biological targets with high affinity and selectivity.[1][10] Consequently, these compounds exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, analgesic, and antiviral properties.[1][5][6][7]
The significance of pyrazoles in drug discovery is underscored by the number of FDA-approved drugs that incorporate this scaffold.[3][8] Their success stems from the pyrazole core's ability to serve as a stable, readily functionalized platform for the development of targeted therapies.[3][4]
Section 2: Strategic Synthesis of Pyrazole Derivatives: From Classical Foundations to Modern Innovations
The synthesis of the pyrazole nucleus has evolved significantly over the past century. While classical methods remain relevant, modern synthetic chemistry has introduced more efficient, selective, and environmentally benign approaches.
Classical Synthetic Strategies: The Knorr and Paal-Knorr Syntheses
The Knorr pyrazole synthesis , first reported in 1883, is a foundational method involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, typically under acidic conditions.[11][12][13][14] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[12][13] A critical aspect of this synthesis, particularly with unsymmetrical dicarbonyl compounds, is the control of regioselectivity.[12]
Experimental Protocol: Knorr Pyrazole Synthesis of a Substituted Pyrazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. If using a hydrazine salt, a base may be required.
-
Catalysis: Add a catalytic amount of a protic acid (e.g., HCl, H₂SO₄) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.
The Paal-Knorr synthesis provides an alternative route, though it is more commonly associated with furan and pyrrole synthesis. A variation for pyrazoles involves the reaction of 1,4-dicarbonyl compounds with hydrazine derivatives.
Modern Synthetic Methodologies: Expanding the Chemical Space
Contemporary organic synthesis has ushered in a new era of pyrazole chemistry, characterized by greater efficiency, diversity, and sustainability.
Multi-component reactions (MCRs) have emerged as a powerful strategy for the rapid construction of complex molecules from simple starting materials in a single synthetic operation.[15][16][17] These reactions are highly atom-economical and often adhere to the principles of green chemistry.[16] For pyrazole synthesis, MCRs typically involve the one-pot condensation of three or more components, such as an aldehyde, a β-ketoester, malononitrile, and a hydrazine derivative.[16][18]
Diagram: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative
Caption: A streamlined workflow for the multi-component synthesis of pyranopyrazoles.
Microwave and ultrasound irradiation have revolutionized pyrazole synthesis by offering significant advantages over conventional heating methods.[19][20][21] These techniques often lead to dramatically reduced reaction times, higher yields, and improved product purity.[20][22][23] Microwave-assisted organic synthesis (MAOS) utilizes the efficient heating of polar molecules by microwave energy, leading to rapid temperature increases and accelerated reaction rates.[20][24][25] This approach is particularly effective for solvent-free reactions, further enhancing its green credentials.[19][22]
Experimental Protocol: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines
-
Reactant Preparation: In a microwave-safe vessel, combine 3-aminocrotononitrile or an appropriate α-cyanoketone (1.0 equivalent) with an aryl hydrazine (1.0 equivalent).[24]
-
Solvent and Catalyst: Add 1 M HCl as the solvent and catalyst.[24]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 150 °C for 10-15 minutes.[24]
-
Product Isolation: After cooling, basify the solution with 10% NaOH to precipitate the product.[24]
-
Purification: Collect the solid product by vacuum filtration and wash with water.[24]
The use of novel catalysts has significantly advanced pyrazole synthesis. Nano-catalysts, such as nano-ZnO, have demonstrated high efficiency and reusability in the synthesis of 1,3,5-substituted pyrazoles.[26] Transition-metal catalysts, including palladium and copper, have enabled the development of innovative one-pot regioselective syntheses.[26] Furthermore, environmentally friendly catalysts and the use of green solvents like water are gaining prominence, aligning with the principles of sustainable chemistry.[19][27][28][29]
Section 3: Pyrazole Derivatives in Drug Development - A Focus on Kinase Inhibition
The structural versatility of the pyrazole scaffold has made it a privileged core in the design of kinase inhibitors for cancer therapy.[8][30][31][32] Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[30] Pyrazole-based inhibitors can effectively target the ATP-binding site of various kinases, leading to the inhibition of tumor growth and angiogenesis.[8][33][34]
Prominent examples of FDA-approved pyrazole-containing kinase inhibitors include:
-
Crizotinib: An inhibitor of ALK, ROS1, and MET kinases used in the treatment of non-small cell lung cancer.[8]
-
Ruxolitinib: A JAK1/2 inhibitor for the treatment of myelofibrosis and polycythemia vera.[8][31]
-
Erdafitinib: An FGFR inhibitor for urothelial carcinoma.[8]
Diagram: Pyrazole Scaffold as a Kinase Inhibitor
Caption: The mechanism of kinase inhibition by a pyrazole derivative.
The development of dual inhibitors, targeting multiple kinases simultaneously, is a promising strategy to overcome drug resistance.[34] For instance, novel fused pyrazole derivatives have been synthesized as dual inhibitors of EGFR and VEGFR-2, demonstrating potent anticancer activity.[34][35]
Table 1: Selected Pyrazole-Based Kinase Inhibitors and their Biological Activity
| Compound | Target Kinase(s) | IC₅₀ (nM) | Disease Indication | Reference |
| Compound 2 | Akt1 | 1.3 | Colon Cancer | [30] |
| Compound 10 | Bcr-Abl | 14.2 | Chronic Myeloid Leukemia | [30] |
| Compound C5 | EGFR | 70 | Breast Cancer | [33] |
| Ruxolitinib | JAK1/JAK2 | ~3 | Myelofibrosis | [31] |
Section 4: Characterization and Biological Evaluation of Novel Pyrazole Derivatives
The discovery of novel pyrazole derivatives is a multi-step process that involves not only synthesis but also rigorous characterization and biological evaluation.
Spectroscopic and Structural Characterization
The synthesized compounds are typically characterized using a suite of analytical techniques to confirm their structure and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and connectivity of atoms.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in a crystalline solid.
Biological Evaluation
The biological activity of novel pyrazole derivatives is assessed through a series of in vitro and in vivo assays.
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole derivatives for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[35]
Further biological evaluation may include apoptosis assays, cell cycle analysis, and specific enzyme inhibition assays to elucidate the mechanism of action.[36]
Conclusion: The Future is Bright for Pyrazole-Based Therapeutics
The pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents.[4] Advances in synthetic methodologies, particularly in the realm of green chemistry and multi-component reactions, are enabling the creation of increasingly diverse and complex pyrazole libraries.[16][19][27] Coupled with a deeper understanding of the molecular targets involved in various diseases, the rational design and synthesis of pyrazole derivatives are poised to deliver the next generation of innovative medicines. The journey from Knorr's initial discovery to the sophisticated drug design of today is a testament to the enduring power of this remarkable heterocycle.
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Potential therapeutic targets of 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide
An In-Depth Technical Guide to Investigating the Therapeutic Potential of 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide
Abstract
The 1H-pyrazole-3-carboxamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to form the basis of a multitude of biologically active agents.[1][2][3] This guide focuses on a specific derivative, 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide, outlining a strategic scientific approach to uncover and validate its potential therapeutic targets. Drawing from the extensive bioactivity of related pyrazole and pyridine-containing compounds, we hypothesize that this molecule holds significant promise as a modulator of key cellular signaling pathways, particularly in the context of inflammation and oncology. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed experimental protocols necessary to rigorously evaluate this compound's mechanism of action and therapeutic utility.
Introduction: The Pyrazole-3-Carboxamide Privileged Scaffold
The pyrazole ring system is a versatile heterocyclic motif found in numerous FDA-approved drugs and clinical candidates, demonstrating a wide spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][5][6][7] Its success stems from its unique physicochemical properties: the pyrazole core can act as a rigid scaffold, presenting substituents in well-defined spatial orientations, and its nitrogen atoms can participate in crucial hydrogen bonding interactions with biological targets.[1] When combined with a carboxamide group at the 3-position, the scaffold gains an additional hydrogen bond donor and acceptor, further enhancing its potential for high-affinity binding to protein targets.
The addition of a pyridin-3-yl substituent at the 5-position introduces another key pharmacophoric element. The pyridine ring is itself a common feature in many therapeutic agents, known to influence solubility, metabolic stability, and target engagement.[4][8] This specific combination of a pyrazole-3-carboxamide core with a pyridine moiety suggests a strong potential for interaction with protein kinases, a class of enzymes frequently targeted by compounds with these structural features.[1][3] Indeed, numerous pyrazole-based kinase inhibitors are currently in clinical use for various cancers and inflammatory diseases.[1]
Primary Hypothesis: Targeting the TAK1 Kinase Signaling Axis
Based on the structural motifs of 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide and the known landscape of pyrazole-based inhibitors, we propose that a primary therapeutic target of this compound is Transforming Growth Factor-β-Activated Kinase 1 (TAK1) .
Causality behind this hypothesis:
-
TAK1's Role as a Central Inflammatory Node: TAK1 is a critical upstream kinase in the mitogen-activated protein kinase (MAPK) signaling cascade. It integrates signals from various pro-inflammatory cytokines, such as TNF-α and IL-1β, to activate downstream pathways including the NF-κB and JNK/p38 pathways.[9] These pathways are fundamental drivers of the inflammatory response.
-
Therapeutic Relevance: Dysregulation of TAK1 signaling is implicated in a host of inflammatory diseases and cancers.[9] Therefore, inhibitors of TAK1 are actively being pursued as promising therapeutic agents.[9]
-
Structural Precedent: While direct data on our topic compound is scarce, other kinase inhibitors with pyrazole or imidazole cores have demonstrated potent TAK1 inhibition.[9] The pyrazole-carboxamide can mimic the hinge-binding interactions of ATP, a common mechanism for kinase inhibitors.
The following sections detail a comprehensive, multi-stage experimental workflow designed to rigorously test this hypothesis, from initial biochemical validation to confirmation of target engagement in a cellular context and assessment of downstream functional effects.
Experimental Workflow for Target Validation
A sequential and self-validating experimental approach is crucial. We will progress from broad, cell-free biochemical assays to more complex, physiologically relevant cellular models.
Stage 1: In Vitro Biochemical Kinase Profiling
The initial step is to determine if the compound has direct inhibitory activity against a panel of protein kinases, with a primary focus on TAK1.
Objective: To quantify the inhibitory potency (IC50) of the compound against purified TAK1 and a broad panel of other kinases to assess both potency and selectivity.
Methodology: Radiometric or Fluorescence-Based Kinase Assay
Biochemical kinase assays are foundational for determining direct enzyme inhibition.[10][11] A radiometric assay, which measures the incorporation of radiolabeled phosphate (from ³²P-ATP or ³³P-ATP) onto a substrate, is considered the gold standard for its direct and robust nature.[10]
Step-by-Step Protocol (Adapted for TAK1): [12][13][14]
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer, e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT.
-
Compound Dilution: Create a serial dilution of 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide in DMSO, typically starting from 10 mM. Then, dilute further in kinase buffer to the desired final concentrations.
-
Enzyme & Substrate: Dilute recombinant human TAK1 enzyme and a suitable substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate) in kinase buffer.
-
ATP Solution: Prepare a solution of ATP containing a tracer amount of [γ-³³P]ATP. The final ATP concentration should be at or near the Km for TAK1 to ensure competitive inhibitors are fairly evaluated.[10]
-
-
Assay Execution (in a 96- or 384-well plate):
-
Add 10 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 20 µL of the enzyme/substrate mix to each well and incubate for 10-15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 20 µL of the ATP solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding an equal volume of stop buffer (e.g., phosphoric acid or EDTA).
-
-
Detection:
-
Spot the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Outcome & Interpretation: A low nanomolar IC50 value against TAK1 would strongly support our primary hypothesis. The results from a broader kinase panel (e.g., >100 kinases) are critical for establishing the compound's selectivity profile. High selectivity for TAK1 is a desirable characteristic for a therapeutic candidate, minimizing the potential for off-target effects.
| Parameter | Description | Desired Outcome | Rationale |
| TAK1 IC50 | Concentration for 50% inhibition of TAK1 | < 100 nM | Demonstrates potent direct inhibition. |
| Selectivity Score | A metric of inhibition against TAK1 vs. other kinases | High | Reduces the risk of off-target toxicity. |
| Mechanism of Inhibition | Competitive, non-competitive, or uncompetitive | ATP-competitive | Common for pyrazole scaffolds; provides a clear mechanism. |
Stage 2: Confirming Target Engagement in a Cellular Environment
A positive result in a biochemical assay is essential but not sufficient. It is critical to confirm that the compound can enter a cell and bind to its intended target in a complex physiological milieu.
Objective: To verify the direct binding of the compound to TAK1 within intact cells.
Methodology: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method for assessing target engagement in a cellular setting.[15][16] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature (the temperature at which it denatures and aggregates).[17][18][19]
Step-by-Step Protocol: [15][16][17][19]
-
Cell Treatment:
-
Culture a relevant cell line (e.g., a human monocyte line like THP-1) to a suitable density.
-
Treat the cells with various concentrations of the compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling to room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells to release their contents (e.g., through freeze-thaw cycles or addition of a lysis buffer).
-
Centrifuge the lysates at high speed to separate the soluble fraction (containing non-denatured, stabilized protein) from the precipitated, denatured protein pellet.
-
-
Detection of Soluble TAK1:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of soluble TAK1 in each sample using a standard protein detection method, such as Western blotting or an AlphaLISA®/HTRF® assay with specific anti-TAK1 antibodies.
-
-
Data Analysis:
-
For each treatment group, plot the amount of soluble TAK1 against the heating temperature to generate a "melting curve."
-
The binding of the compound to TAK1 will result in a rightward shift of the melting curve compared to the vehicle-treated control. This thermal shift confirms target engagement.
-
Expected Outcome & Interpretation: A concentration-dependent thermal shift in the TAK1 melting curve upon compound treatment provides direct evidence of target engagement in living cells. This result bridges the gap between biochemical activity and cellular function.
Stage 3: Measuring Downstream Functional Consequences
With target engagement confirmed, the final validation step is to demonstrate that this engagement leads to the expected functional outcome—the inhibition of the TAK1 signaling pathway.
Objective: To quantify the compound's ability to inhibit TAK1-mediated downstream signaling, specifically NF-κB activation.
Methodology: NF-κB Reporter Gene Assay
This is a cell-based assay that measures the transcriptional activity of NF-κB.[20] Reporter cell lines are engineered to express a reporter gene (like luciferase) under the control of NF-κB response elements.[21][22][23][24] Inhibition of an upstream activator like TAK1 will prevent NF-κB activation and thus reduce luciferase expression.
Step-by-Step Protocol: [20][21][23]
-
Cell Plating:
-
Seed an NF-κB luciferase reporter cell line (e.g., HEK293-NF-κB-luc) into a 96-well white, clear-bottom plate and incubate overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with serial dilutions of 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide or vehicle for 1-2 hours.
-
-
Pathway Stimulation:
-
Stimulate the cells with a known TAK1 activator, such as TNF-α (e.g., 10 ng/mL), to induce NF-κB activation. Include a non-stimulated control.
-
Incubate for an appropriate time (e.g., 6-24 hours) to allow for reporter gene expression.
-
-
Lysis and Luminescence Reading:
-
Remove the media and add a luciferase assay reagent to lyse the cells and provide the substrate (luciferin).
-
Measure the luminescence signal using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to a measure of cell viability if necessary (e.g., using a parallel assay like CellTiter-Glo®).
-
Calculate the percentage of inhibition of the TNF-α-induced signal for each compound concentration.
-
Determine the IC50 value for the inhibition of the NF-κB pathway.
-
Expected Outcome & Interpretation: A potent IC50 value in this assay demonstrates that the compound can effectively block the TAK1 signaling pathway in a functional cellular context. This functional data, combined with the biochemical and target engagement data, builds a comprehensive and compelling case for the compound's mechanism of action.
Secondary & De-risking Investigations
While TAK1 is a strong primary hypothesis, the privileged nature of the pyrazole-3-carboxamide scaffold warrants investigation into other potential target classes. This is crucial for understanding the compound's full biological profile and for de-risking a drug development program.
-
Other Kinase Targets: The initial broad kinase screen may reveal other potent targets. Follow-up studies, similar to the workflow described for TAK1, should be conducted for any additional kinases inhibited with high potency (e.g., JNK, FLT3, CDKs).[25][26]
-
DNA Interaction: Some pyrazole derivatives have been reported to interact with DNA.[27][28] While less likely to be the primary mechanism for a kinase-like inhibitor structure, this possibility can be explored.
-
Methodology: Initial assessment can be performed using techniques like competition dialysis or fluorescence-based displacement assays with DNA intercalating dyes.[29] These methods can determine if the compound binds to various DNA structures.
-
Conclusion
The compound 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide represents a promising chemical entity for therapeutic development, leveraging the well-established "privileged" nature of the pyrazole-3-carboxamide scaffold. The logical and scientifically rigorous workflow detailed in this guide, beginning with biochemical kinase profiling, progressing to cellular target engagement confirmation with CETSA®, and culminating in functional pathway analysis via an NF-κB reporter assay, provides a robust framework for validating the primary hypothesis of TAK1 inhibition. By systematically building a self-validating dataset, researchers can confidently establish the compound's mechanism of action, selectivity, and cellular efficacy, paving the way for further preclinical and clinical development.
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Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (n.d.). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
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Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.net. Retrieved February 2, 2026, from [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023, July 12). PubMed. Retrieved February 2, 2026, from [Link]
-
Synthesis and screening of small molecule libraries active in binding to DNA. (n.d.). PNAS. Retrieved February 2, 2026, from [Link]
-
(PDF) In vitro kinase assay v1. (2023, June 27). ResearchGate. Retrieved February 2, 2026, from [Link]
-
NF-κB Reporter Kit (NF-κB Signaling Pathway). (n.d.). BPS Bioscience. Retrieved February 2, 2026, from [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]
-
Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. (n.d.). Taipei Medical University. Retrieved February 2, 2026, from [Link]
-
Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences. Retrieved February 2, 2026, from [Link]
-
Binding Assays. (2025, December 17). BMG LABTECH. Retrieved February 2, 2026, from [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology. Retrieved February 2, 2026, from [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved February 2, 2026, from [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 2, 2026, from [Link]
-
Novel Nucleic Acid Binding Small Molecules Discovered Using DNA-Encoded Chemistry. (2019, May 27). ACS Publications. Retrieved February 2, 2026, from [Link]
-
NF-κB/293/GFP-Luc™ Transcriptional Reporter Cell Line. (n.d.). System Biosciences. Retrieved February 2, 2026, from [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]
-
Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (n.d.). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved February 2, 2026, from [Link]
-
CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020, August 27). YouTube. Retrieved February 2, 2026, from [Link]
-
Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024, May 20). Taylor & Francis Online. Retrieved February 2, 2026, from [Link]
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An In-depth Technical Guide to 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide, a heterocyclic compound of increasing interest in the field of medicinal chemistry. Drawing upon key data from commercial suppliers, peer-reviewed literature, and patent filings, this document serves as a vital resource for researchers, scientists, and drug development professionals. We will delve into its commercial availability, synthesis, chemical properties, and potential therapeutic applications, offering both foundational knowledge and actionable experimental insights.
Introduction: The Significance of the Pyrazole-3-Carboxamide Scaffold
The pyrazole ring system is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The incorporation of a carboxamide moiety at the 3-position of the pyrazole ring often enhances the molecule's ability to form crucial hydrogen bonds with biological targets, thereby modulating their activity. Furthermore, the pyridinyl substituent at the 5-position introduces a key pharmacophoric element, capable of participating in various intermolecular interactions and influencing the compound's overall physicochemical properties. The strategic combination of these structural features in 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide makes it a compelling candidate for further investigation in drug discovery programs.
Commercial Availability and Physicochemical Properties
5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide is commercially available from several fine chemical suppliers, facilitating its accessibility for research purposes. The compound is typically supplied as a solid with a purity of 97% or higher.
Table 1: Commercial Suppliers and Product Specifications
| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight |
| Sigma-Aldrich | BLD-BL3H160BC056 | Inquire | 287494-01-3 | C₉H₈N₄O | 188.19 g/mol |
| J&K Scientific | 267450 | 97% | 287494-01-3 | C₉H₈N₄O | 188.19 g/mol |
Key Physicochemical Properties:
-
IUPAC Name: 5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide
-
Appearance: Solid (form may vary by supplier)
-
Solubility: Solubility data is not extensively published. It is recommended to perform solubility tests in common laboratory solvents such as DMSO, DMF, and ethanol to determine appropriate conditions for biological assays and other experiments.
Synthesis of 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide
A potential starting material for this synthesis is 3-acetylpyridine. The following proposed workflow is based on analogous syntheses reported in the chemical literature.
Caption: Proposed synthetic workflow for 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide.
Detailed Experimental Protocol (Proposed):
Step 1: Synthesis of 1-(pyridin-3-yl)butane-1,3-dione
-
To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), add 3-acetylpyridine dropwise at room temperature with stirring.
-
After the addition is complete, add diethyl oxalate dropwise to the reaction mixture.
-
Stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(pyridin-3-yl)butane-1,3-dione, which can be purified by column chromatography.
Step 2: Synthesis of 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid
-
Dissolve the 1-(pyridin-3-yl)butane-1,3-dione in ethanol.
-
Add hydrazine hydrate to the solution and reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system.
Step 3: Synthesis of 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide
-
Suspend the 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid in thionyl chloride and reflux for 2-3 hours to form the corresponding acid chloride.
-
Remove the excess thionyl chloride under reduced pressure.
-
Carefully add the crude acid chloride to a cooled solution of concentrated ammonium hydroxide.
-
Stir the reaction mixture vigorously for 1-2 hours.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to afford the final product, 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide.
-
The product can be further purified by recrystallization if necessary.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide is available from J&K Scientific. General safety precautions for handling pyrazole derivatives should be followed. Based on the GHS information for the related compound 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid, the following hazards may be anticipated[3]:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry place.
Applications in Drug Discovery and Research
The pyrazole-3-carboxamide scaffold is a privileged structure in drug discovery, with derivatives showing a wide range of biological activities. While specific data for 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide is limited, research on analogous compounds suggests several potential therapeutic applications.
Potential Therapeutic Targets:
-
Kinase Inhibition: Many pyrazole derivatives are potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. The structural features of 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide make it a candidate for screening against kinase panels.
-
Anticancer Activity: The pyrazole nucleus is found in several approved anticancer drugs. Research has shown that pyrazole-3-carboxamide derivatives can exhibit antiproliferative effects on cancer cells.
-
5-HT2B Receptor Antagonism: Certain pyrazole-3-carboxamide derivatives have been investigated as antagonists of the 5-HT2B receptor, which is implicated in conditions such as migraine and irritable bowel syndrome.
-
Factor Xia Inhibition: The 5-phenyl-1H-pyrazole-3-carboxamide scaffold has been identified as a privileged fragment for the development of Factor Xia inhibitors, which are of interest as anticoagulants with a reduced risk of bleeding.
Caption: Potential signaling pathways modulated by 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide.
Experimental Protocols for In Vitro Evaluation
To assess the biological activity of 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide, a series of in vitro assays can be employed. The following are generalized protocols that can be adapted based on the specific research question.
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., a cancer cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide in DMSO. Serially dilute the compound in cell culture medium to achieve the desired final concentrations. Add the compound dilutions to the cells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value.
Protocol 2: Kinase Inhibition Assay (Generic)
-
Reaction Setup: In a suitable assay plate (e.g., 384-well), add the kinase, its specific substrate, and ATP in a reaction buffer.
-
Inhibitor Addition: Add varying concentrations of 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide to the reaction wells.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a defined period to allow for the kinase reaction to proceed.
-
Detection: Use a suitable detection method to measure the extent of the kinase reaction. This could involve methods such as:
-
Phospho-specific antibody-based detection (e.g., ELISA, HTRF).
-
Luminescence-based assays that measure the amount of ATP remaining.
-
-
Data Analysis: Determine the percentage of kinase inhibition at each compound concentration and calculate the IC₅₀ value.
Conclusion
5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide represents a promising chemical entity for researchers in drug discovery and development. Its commercial availability and the well-established chemistry of the pyrazole-3-carboxamide scaffold provide a solid foundation for its exploration. While further studies are needed to fully elucidate its biological activities and mechanism of action, the information presented in this guide offers a comprehensive starting point for its investigation as a potential modulator of key biological targets. The proposed synthetic and experimental protocols provide a practical framework for initiating research with this compound. As with any research chemical, it is imperative to adhere to strict safety and handling procedures.
References
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]
-
3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid. PubChem. [Link]
- KR20110091550A - Novel pyrazole-3-carboxamide derivatives having 5-HT2 'receptor antagonistic activity.
-
Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. [Link]
-
Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. PMC - NIH. [Link]
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid | C9H7N3O2 | CID 3159715 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Advanced NMR Characterization of Pyrazole Carboxamides
This Application Note is designed for medicinal chemists and structural biologists characterizing pyrazole carboxamide scaffolds. It prioritizes the resolution of common structural ambiguities—specifically tautomerism, rotamerism, and N-alkylation regiochemistry—using NMR spectroscopy.[1]
Scope: Structural elucidation, Regioisomer distinction (
Introduction & Structural Challenges
Pyrazole-3(5)-carboxamides are privileged scaffolds in drug discovery, appearing in ryanodine receptor activators (e.g., Chlorantraniliprole) and various kinase inhibitors.[1] However, their characterization is frequently complicated by three dynamic phenomena:
-
Annular Tautomerism: In
-unsubstituted pyrazoles, the proton oscillates between and , causing peak broadening or averaging in solution.[1] -
Amide Rotamerism: Restricted rotation around the
bond creates cis and trans conformers, often appearing as "duplicated" peaks that mimic impurities. -
Regioisomerism:
-alkylation of pyrazole-3-carboxamides can yield either the 1,3-isomer or the 1,5-isomer. Distinguishing these requires specific 2D NMR correlations.
Sample Preparation & Solvent Effects
The choice of solvent is not merely about solubility; it dictates the visibility of exchangeable protons and the rate of tautomerism.
| Solvent | Suitability | Mechanism & Rationale |
| DMSO- | Preferred | Strong H-bond acceptor. Stabilizes amide |
| CDCl | Secondary | Poor H-bond acceptor. Amide |
| Acetone- | Alternative | Intermediate polarity. Useful if DMSO causes sample degradation or reaction. |
Protocol Tip: For initial characterization, always use DMSO-
H NMR Characterization Guide
Chemical Shift Assignments
The pyrazole ring protons and amide
| Proton Type | Typical | Multiplicity | Diagnostic Feature |
| Amide | 8.0 – 12.0 | Broad Singlet | Highly sensitive to H-bonding. Downfield shift indicates intramolecular H-bond (e.g., to ortho-substituents).[1] |
| Pyrazole | 6.5 – 7.2 | Singlet/Doublet | The most consistent marker. In 1,3-isomers, it often shows NOE to |
| Pyrazole | 7.5 – 8.5 | Singlet/Doublet | Present only in 3-carboxamides. Downfield of |
| 3.8 – 4.2 | Singlet | Shift depends on regiochemistry. |
Identifying Rotamers
If your spectrum shows two sets of unequal peaks (e.g., ratio 3:[1]1) for a pure compound, you likely have rotamers.[1]
-
Validation: Run a Variable Temperature (VT) experiment.
-
Observation: As T increases (298 K
353 K), the two sets of peaks will broaden and coalesce into a single sharp set.[1] Impurities do not coalesce.
C NMR Characterization Guide
Carbon shifts are critical for distinguishing the carbonyl environment and the pyrazole carbons.
| Carbon Type | Typical | Notes |
| Carbonyl ( | 158 – 164 | Amide carbonyl. Upfield of ketones (~190 ppm).[2] |
| Pyrazole | 135 – 148 | Shifts vary significantly by regiochemistry. |
| Pyrazole | 105 – 115 | Distinctive high-field aromatic carbon. |
| 35 – 42 |
Regiochemistry Determination (The "Self-Validating" Workflow)
The most common synthetic challenge is determining if alkylation occurred at
The Logic of Distinction
-
1-Alkyl-3-Carboxamide (1,3-Isomer): The
-Alkyl group is far from the carboxamide. It is adjacent to (or substituent at C5). -
1-Alkyl-5-Carboxamide (1,5-Isomer): The
-Alkyl group is adjacent to the carboxamide carbonyl.
Experimental Workflow (DOT Diagram)
Figure 1: Decision tree for distinguishing pyrazole carboxamide regioisomers using NOESY and HMBC.
Detailed Experimental Protocol
Step 1: Sample Preparation[1]
-
Dissolve 5–10 mg of the pyrazole derivative in 0.6 mL of DMSO-
. -
Ensure the solution is clear; filter if necessary to prevent magnetic field inhomogeneity.
-
Equilibrate the sample in the magnet for 5 minutes before locking/shimming.
Step 2: 1D Acquisition[1]
-
H NMR: Acquire with a standard pulse sequence (e.g., zg30). Set relaxation delay (
) to seconds to ensure integration accuracy of aromatic protons. - C NMR: Acquire proton-decoupled carbon spectrum (e.g., zgpg30). Minimum 512 scans for sufficient S/N on quaternary carbons.
Step 3: 2D Structural Validation (HMBC & NOESY)
This step is mandatory for new chemical entities (NCEs) to prove regiochemistry.
A. HMBC (Heteronuclear Multiple Bond Correlation):
-
Goal: Establish connectivity across the Nitrogen.
-
Parameter Setup: Optimize for long-range coupling
. -
Analysis: Look for the cross-peak from the
-Alkyl protons (e.g., -Me 4.0).-
If it correlates to a Methine Carbon (
, ~130): You have the 1,3-isomer .[1] -
If it correlates to a Quaternary Carbon (
~135-145) that is also coupled to the Amide NH: You have the 1,5-isomer .
-
B. NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Goal: Determine spatial proximity.
-
Parameter Setup: Mixing time (
) = 500 ms. -
Analysis:
-
1,5-Isomer: Strong NOE between
-Alkyl and the Amide (or amide substituents). -
1,3-Isomer: Strong NOE between
-Alkyl and Pyrazole (or C5-substituent).
-
Step 4: VT-NMR (If Rotamers are suspected)[1]
-
Calibrate probe temperature to 298 K. Acquire reference spectrum.
-
Increase temperature to 323 K, then 348 K.
-
Observation: If double peaks coalesce into single peaks, they are rotamers. If they remain distinct, they are impurities or diastereomers.[1]
References
-
Tautomerism in Pyrazoles: Alkorta, I., & Elguero, J. (2025).[1] 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. ResearchGate.
-
Regioselective Synthesis & Analysis: Fustero, S., et al. (2017).[1] Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Journal of Organic Chemistry. [1]
-
Rotamer Identification: Hu, D. X., Grice, P., & Ley, S. V. (2012).[1] Rotamers or Diastereomers? An Overlooked NMR Solution. Journal of Organic Chemistry.
- HMBC Methodology: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard Reference Text).
-
Specific Carboxamide Data: Ok, S., et al. (2020).[1][3] 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate.
Sources
Application Note: Comprehensive Screening of Novel Pyrazole Carboxamide Derivatives for Anticancer Activity
[1]
Introduction: The Pyrazole Carboxamide Advantage
In the landscape of modern medicinal chemistry, the pyrazole carboxamide scaffold is recognized as a "privileged structure" due to its ability to interact with diverse biological targets. This moiety is particularly effective in oncology because the amide bond offers crucial hydrogen-bonding donors and acceptors that mimic the adenine ring of ATP, allowing these derivatives to act as potent ATP-competitive kinase inhibitors (e.g., targeting EGFR, VEGFR-2, or Aurora kinases) [1].
This application note provides a rigorous, field-proven workflow for screening novel pyrazole carboxamide libraries. Unlike generic screening guides, this document prioritizes the Sulforhodamine B (SRB) assay over metabolic assays (like MTT/CCK-8) to eliminate false positives caused by metabolic interference—a common issue with redox-active pyrazole derivatives.
Screening Workflow Overview
The following diagram illustrates the logical progression from compound handling to mechanistic validation.
Figure 1: Critical path for anticancer screening. The workflow prioritizes the SRB assay for robust phenotypic data before investing in expensive mechanistic studies.
Protocol 1: Compound Management & Solubility
Scientific Rationale: Pyrazole derivatives often exhibit poor aqueous solubility, which can lead to micro-precipitation in cell culture media, causing light scattering that interferes with optical density (OD) readings.
Procedure
-
Stock Preparation: Dissolve novel derivatives in 100% DMSO to a concentration of 10 mM .
-
Critical Check: Vortex for 1 minute. If turbidity persists, sonicate for 5 minutes at 40 kHz.
-
-
Storage: Aliquot into amber glass vials (to prevent photodegradation of the carboxamide linker) and store at -20°C. Avoid >3 freeze-thaw cycles.
-
Working Solutions:
-
Dilute stock into culture medium immediately prior to use.
-
Constraint: Final DMSO concentration on cells must be ≤ 0.1% (v/v) to prevent solvent-induced cytotoxicity.
-
Protocol 2: Primary Cytotoxicity Screen (SRB Assay)
Scientific Rationale: The National Cancer Institute (NCI) adopted the Sulforhodamine B (SRB) assay as the gold standard for its NCI-60 screen. Unlike MTT, which relies on mitochondrial respiration (often altered by kinase inhibitors regardless of cell death), SRB binds stoichiometrically to protein basic amino acid residues under acidic conditions. This provides a direct, linear measure of cell mass [2].
Materials
-
Fixative: 10% (w/v) Trichloroacetic acid (TCA) (stored at 4°C).[1]
-
Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.
-
Solubilizer: 10 mM Tris base (pH 10.5).
Step-by-Step Methodology
-
Seeding: Seed tumor cells (e.g., A549, MCF-7) in 96-well plates (3,000–5,000 cells/well). Incubate for 24 hours to allow attachment.
-
Control: Designate one plate as "Time Zero" (Tz) to be fixed immediately before drug addition.
-
-
Treatment: Add 100 µL of pyrazole derivatives (5 serial dilutions, e.g., 0.1 µM to 100 µM). Incubate for 48 hours .
-
Fixation (The Critical Step):
-
Gently layer 50 µL of cold 50% TCA on top of the medium (Final TCA ≈ 10%).
-
Incubate at 4°C for 1 hour . Do not agitate.
-
Why? Low temperature promotes stable protein precipitation.
-
-
Washing: Discard supernatant.[3][4][5] Wash plates 4x with tap water. Air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution. Incubate 10–30 minutes at room temperature.
-
Destaining: Remove unbound dye by washing 4x with 1% acetic acid .[3] Air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base. Shake on an orbital shaker for 5 minutes.
-
Measurement: Read Absorbance (OD) at 515 nm (reference 690 nm).
Data Analysis
Calculate the percentage of growth inhibition using the formula:
Protocol 3: Mechanistic Profiling (Kinase Inhibition)
Scientific Rationale: Pyrazole carboxamides are frequently designed to target the ATP-binding pocket of receptor tyrosine kinases (RTKs) like EGFR or VEGFR-2 [3]. Once a "hit" is identified in the SRB assay, it is vital to confirm if the mechanism involves kinase inhibition.
Molecular Mechanism Visualization
The following diagram depicts the competitive binding mode of pyrazole carboxamides within the kinase hinge region.
Figure 2: Competitive displacement of ATP by the Pyrazole Carboxamide scaffold at the kinase active site.
Assay Protocol (ELISA-based)
-
Coat Plate: Coat 96-well microtiter plate with Poly(Glu, Tyr) substrate (4:1) in PBS.[4][5][6] Incubate overnight at 37°C.
-
Reaction Mix: Prepare Kinase Buffer (50 mM HEPES pH 7.4, 20 mM MgCl2, 0.1 mM MnCl2, 0.2 mM Na3VO4).
-
Inhibitor Addition: Add 10 µL of the test pyrazole derivative.
-
Enzyme Initiation: Add purified EGFR or VEGFR-2 enzyme and ATP (at
concentration). Incubate 30–60 mins at 30°C. -
Detection:
Protocol 4: Apoptosis Detection (Annexin V/PI)
Scientific Rationale: To confirm that the observed cytotoxicity (from SRB) is due to programmed cell death (apoptosis) rather than non-specific necrosis, flow cytometry using Annexin V-FITC and Propidium Iodide (PI) is required. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker) [4].[8]
Procedure
-
Cell Preparation: Treat cells (e.g.,
cells/well in 6-well plates) with the IC50 concentration of the pyrazole derivative for 24 hours. -
Harvesting: Collect cells (including floating cells) using trypsin (EDTA-free is preferred to protect membrane integrity).
-
Washing: Wash 2x with cold PBS. Resuspend in 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2).
-
Note: Calcium is essential for Annexin V binding.
-
-
Staining:
-
Analysis: Analyze immediately on a flow cytometer (Ex: 488 nm; Em: 530 nm for FITC, 575 nm for PI).
Data Interpretation Table
| Quadrant | Annexin V | PI | Cell Status | Interpretation |
| Q3 (LL) | Negative | Negative | Viable | Healthy cells; membrane intact. |
| Q4 (LR) | Positive | Negative | Early Apoptosis | PS translocation; membrane intact. |
| Q2 (UR) | Positive | Positive | Late Apoptosis | Membrane compromised; DNA accessible. |
| Q1 (UL) | Negative | Positive | Necrosis | Mechanical damage or non-apoptotic death. |
References
-
Frontiers in Chemistry. (2020).[9] Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. [Link][9][10]
-
National Cancer Institute (NCI). (2023). NCI-60 Human Tumor Cell Lines Screen: SRB Assay Protocol. [Link]
-
European Journal of Medicinal Chemistry. (2015). Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: Synthesis and anticancer activity. [Link][11]
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- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HU [thermofisher.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dctd.cancer.gov [dctd.cancer.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
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Strategic Evaluation of Pyrazole-Based Kinase Inhibitors: From Hinge Binding to Cellular Efficacy
Abstract The pyrazole scaffold represents a "privileged structure" in kinase inhibitor design, utilized in FDA-approved therapeutics like Ruxolitinib and Asciminib. Its planar geometry and nitrogen arrangement allow it to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region. However, the transition from a synthesized pyrazole analog to a validated lead requires a rigorous, self-validating experimental workflow. This guide outlines a tiered evaluation pipeline, prioritizing assay robustness (Z'-factor), target engagement (NanoBRET), and functional signaling validation.
Phase 1: The Molecular Hinge – Biochemical Potency
Before cellular testing, the intrinsic affinity of the pyrazole inhibitor for the kinase active site must be quantified. We utilize the ADP-Glo™ Kinase Assay (Promega) due to its universal applicability and high sensitivity at physiological ATP concentrations (
Mechanistic Rationale
Pyrazoles typically act as Type I ATP-competitive inhibitors . The pyrazole ring nitrogens interact with the kinase "hinge region" (residues connecting the N- and C-terminal lobes).[1]
-
N1 (Protonated): Acts as a Hydrogen Bond Donor to the backbone carbonyl of the hinge residue (e.g., Glu, Leu).
-
N2 (Lone Pair): Acts as a Hydrogen Bond Acceptor from the backbone amide nitrogen.
Protocol 1: ADP-Glo™ Biochemical Assay
Objective: Determine the biochemical IC50 of the inhibitor.
Reagents:
-
Purified Kinase (SignalChem/Carna)
-
Substrate (Peptide/Protein specific to kinase)
-
Ultra-Pure ATP (Promega)[2]
-
ADP-Glo™ Reagent & Detection Buffer
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10mM stock of the pyrazole inhibitor in 100% DMSO. Perform a 10-point serial dilution (1:3) in kinase buffer.[2] Critical: Final DMSO concentration in the assay must be <1% to avoid enzyme denaturation.
-
Enzyme Reaction (384-well plate):
-
Add 2
L of Kinase (diluted to optimal ng/well). -
Add 1
L of Inhibitor. Incubate for 10 min at RT (allows inhibitor to occupy the pocket). -
Add 2
L of ATP/Substrate mix. Note: ATP concentration should be equal to the enzyme's to ensure competitive kinetics are measurable. -
Incubate for 60 min at RT.
-
-
ADP Generation & Detection:
-
Readout: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision, GloMax).
Data Validation: The Z'-Factor
To ensure the assay is robust enough for screening, calculate the Z'-factor using your High Control (Enzyme + Substrate + DMSO) and Low Control (No Enzyme/Inhibitor).
-
Interpretation: A value > 0.5 confirms an excellent assay window.[3][4][5] If < 0.5, re-optimize enzyme concentration or incubation time.
Phase 2: Cellular Permeability & Target Engagement
A potent biochemical IC50 is meaningless if the pyrazole cannot penetrate the cell membrane or is effluxed. The NanoBRET™ Target Engagement (TE) Assay measures binding in live cells, accounting for membrane permeability and intracellular ATP competition.
Protocol 2: NanoBRET™ Target Engagement
Objective: Determine the intracellular affinity (EC50) and residence time.
Workflow:
-
Transfection (Day 1): Transfect HEK293 cells with a plasmid expressing the Kinase-NanoLuc® fusion protein.
-
Tracer Addition (Day 2):
-
Add a cell-permeable fluorescent tracer (specific to the kinase family) at a fixed concentration (
). -
Add the pyrazole inhibitor (serial dilution).
-
-
Competition: The inhibitor and tracer compete for the kinase active site.
-
Binding: Inhibitor displaces Tracer
Loss of BRET signal. -
No Binding: Tracer binds Kinase-NanoLuc
High BRET signal (Energy transfer from NanoLuc to Tracer).[6]
-
-
Detection: Add Extracellular NanoLuc® Inhibitor (ensures signal comes only from live cells) and Substrate.[6] Measure Donor (460nm) and Acceptor (618nm) emission.
Visualizing the Workflow
Caption: Tiered evaluation pipeline. Compounds only progress if they pass the potency (Biochem) and permeability (NanoBRET) gates.
Phase 3: Functional Consequence (Signaling Pathway)
Demonstrating that the inhibitor physically binds the kinase (NanoBRET) is distinct from proving it shuts down the downstream signaling pathway.
Protocol 3: Phospho-Specific Western Blotting
Objective: Confirm inhibition of substrate phosphorylation in disease-relevant cell lines.
Methodology:
-
Seeding: Seed cancer cells (e.g., K562 for BCR-ABL) in 6-well plates.
-
Starvation: Serum-starve cells (0.5% FBS) for 4-12 hours to reduce basal phosphorylation noise.
-
Treatment: Treat with Pyrazole Inhibitor (at
biochemical IC50) for 1-4 hours. Include a reference compound (e.g., Ruxolitinib) as a positive control. -
Stimulation (Optional): If the kinase is not constitutively active, stimulate with ligand (e.g., IL-6 for JAKs) for 15 min.
-
Lysis: Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate/NaF) to preserve phospho-signals.
-
Detection: Blot for:
-
Phospho-Kinase (Target)
-
Phospho-Substrate (e.g., p-STAT3, p-ERK)
-
Total Kinase (Loading Control 1)
-
GAPDH/Actin (Loading Control 2)
-
Data Presentation & Interpretation[3][4][7][8][9][10]
Table 1: Expected Assay Parameters for Validated Inhibitors
| Parameter | Assay Type | Metric | Success Criteria |
| Potency | ADP-Glo (Biochem) | IC50 | < 100 nM (Lead), < 10 nM (Candidate) |
| Robustness | ADP-Glo (Biochem) | Z'-Factor | > 0.5 (Ideal: > 0.[4]7) |
| Permeability | NanoBRET (Cellular) | IC50 / EC50 Ratio | Ratio < 10 (Indicates good cell entry) |
| Efficacy | CellTiter-Glo | GI50 | Correlation with biochemical potency |
Visualizing the Hinge Interaction
Caption: Schematic of the canonical "Hinge Binder" interaction. The Pyrazole N-H donates to the backbone Carbonyl, while the Pyrazole N accepts from the backbone Amide.
References
-
National Institutes of Health (NIH). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). [Link]
-
BMG LABTECH. The Z prime value (Z') - Calculation and Interpretation. [Link]
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- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 2. A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
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- 5. bmglabtech.com [bmglabtech.com]
- 6. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
Application Note: High-Throughput Screening of Pyrazole Carboxamide Libraries for Drug Discovery
Abstract
The pyrazole carboxamide scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of proteins, including kinases, polymerases, and metabolic enzymes.[1][2] Its versatility and favorable physicochemical properties make it a privileged structure in the design of targeted therapies. High-Throughput Screening (HTS) is an essential technology that enables the rapid evaluation of large, diverse chemical libraries to identify starting points for drug discovery programs.[3][4] This guide provides a detailed framework for the successful design and execution of HTS campaigns for pyrazole carboxamide libraries, integrating field-proven insights with robust, self-validating protocols. We will cover critical aspects from assay development and validation to automated screening and hit confirmation, providing researchers with the tools to efficiently navigate the discovery process.
Introduction: The Significance of the Pyrazole Carboxamide Scaffold
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structure that imparts unique electronic and steric properties.[5] The pyrazole ring can act as a bioisosteric replacement for a benzene ring, often improving properties like solubility and metabolic stability while providing vectors for hydrogen bonding (both donor and acceptor capabilities) that facilitate strong interactions with biological targets.[2]
The clinical and commercial success of pyrazole carboxamides is well-documented. For instance, drugs like Darolutamide (an androgen receptor antagonist) and Niraparib (a PARP inhibitor) demonstrate the scaffold's effectiveness in oncology.[1] The broad applicability extends to inhibitors of kinases (FLT3, CDKs, FGFRs), succinate dehydrogenase (SDH), and carbonic anhydrases, highlighting the scaffold's remarkable structural adaptability.[5][6][7][8] Given this therapeutic potential, the efficient screening of pyrazole carboxamide libraries is a high-priority activity in pharmaceutical research. HTS provides the necessary scale and speed to interrogate these libraries against novel and validated targets, unlocking their full potential.[3][4]
Designing the HTS Campaign: A Strategic Overview
A successful HTS campaign is not merely a large-scale experiment but a multi-stage process where each step is meticulously planned and validated. The workflow is designed to triage a large library down to a small number of high-quality, validated hits.
Below is a diagram illustrating the logical flow of a typical HTS campaign for a pyrazole carboxamide library.
Caption: High-Throughput Screening (HTS) Campaign Workflow.
Phase 1: Assay Development and Validation
The foundation of any HTS campaign is a robust, reproducible, and scalable assay. The choice between a biochemical and a cell-based assay is the first critical decision point, driven by the nature of the target and the desired biological context.
Choosing the Right Assay Format
-
Biochemical Assays: These assays measure the direct effect of a compound on a purified biological target, such as an enzyme or receptor. They are ideal for targets like kinases, where the inhibition of substrate phosphorylation can be directly quantified.[9]
-
Causality: Biochemical assays offer a clean, mechanistic readout, minimizing the confounding factors of cell permeability, off-target effects, or cytotoxicity. This makes them excellent for identifying direct inhibitors.
-
Trustworthiness: Their simplicity often leads to higher robustness and lower variability, making it easier to achieve a high Z'-factor, a key statistical measure of assay quality.[10]
-
-
Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data.[11] Examples include cell proliferation, reporter gene, or second messenger assays.[12]
-
Causality: A positive result in a cell-based assay demonstrates not only target engagement but also cell permeability and activity in a complex biological system. This provides an early indication of a compound's potential for in vivo efficacy.
-
Trustworthiness: While inherently more variable than biochemical assays, they are indispensable for validating phenotypic effects and are often used in secondary screening or even primary screening for targets where a purified protein assay is not feasible.[11][13]
-
Assay Miniaturization and Automation
To be suitable for HTS, assays must be miniaturized to a 384- or 1536-well plate format to conserve reagents and compound stocks.[7] This process requires careful optimization of reagent concentrations and incubation times.
Automation is the engine of HTS.[2] Automated liquid handlers and robotic plate movers are essential for achieving the required throughput and, more importantly, for ensuring precision and minimizing human error.[1][5][6] Consistent pipetting and timing across tens of thousands of data points are critical for data quality.[14][15]
Rigorous Assay Validation
Before screening the full library, the miniaturized assay must be rigorously validated.[10] This involves running multiple plates with only positive and negative controls to assess key performance metrics.
| Parameter | Description | Acceptance Criteria | Rationale |
| Z'-Factor | A statistical measure of the separation between the positive and negative control signals. It accounts for both the dynamic range and the data variation. | Z' > 0.5 | A Z'-factor above 0.5 indicates a large enough separation band to confidently identify "hits" from the experimental noise.[16] |
| Signal-to-Background (S/B) | The ratio of the mean of the positive control signal to the mean of the negative control signal. | > 3 (Assay Dependent) | Ensures a sufficient dynamic range for the assay readout. |
| Coefficient of Variation (%CV) | A measure of the data variability within the control wells, calculated as (Standard Deviation / Mean) * 100. | < 15% | Low CV indicates high precision and reproducibility of the assay measurements.[17] |
| DMSO Tolerance | The assay's sensitivity to the compound solvent, typically dimethyl sulfoxide (DMSO). | < 20% signal inhibition at final assay concentration | Ensures that the vehicle used to dissolve the library compounds does not interfere with the assay readout.[10] |
Experimental Protocols
The following protocols are provided as detailed templates. They should be optimized for the specific target and instrumentation available.
Protocol 1: Biochemical Kinase Assay (TR-FRET)
Many pyrazole carboxamides are kinase inhibitors.[6][7] This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common HTS format for kinases.[18]
Caption: Workflow for a TR-FRET biochemical kinase assay.
Methodology:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each pyrazole carboxamide compound (from a 10 mM DMSO stock) into the appropriate wells of a 384-well low-volume assay plate. This results in a final screening concentration of 10 µM in a 20 µL final assay volume.
-
Reagent Preparation: Prepare a "Kinase/Substrate Mix" containing the target kinase and a biotinylated peptide substrate in kinase reaction buffer.
-
Enzyme/Substrate Addition: Dispense 5 µL of the Kinase/Substrate Mix into each well.
-
Pre-incubation: Incubate the plate for 60 minutes at room temperature to allow compounds to bind to the kinase.
-
Reaction Initiation: Prepare an "ATP Mix" containing ATP at 2x the final desired concentration (e.g., the Km value for ATP). Dispense 5 µL of the ATP Mix to each well to start the kinase reaction.
-
Kinase Reaction: Incubate for 90 minutes at room temperature.
-
Reaction Termination & Detection: Prepare a "Stop/Detection Mix" containing a Europium (Eu)-labeled anti-phospho-substrate antibody and a Streptavidin-Allophycocyanin (SA-APC) conjugate in stop buffer (containing EDTA). Dispense 10 µL of this mix to each well.
-
Causality: EDTA chelates Mg2+, which is essential for kinase activity, thereby stopping the reaction. The Eu-antibody binds to the phosphorylated peptide, and the SA-APC binds to the biotin tag. If the peptide is phosphorylated, the Eu donor and APC acceptor are brought into close proximity, generating a FRET signal.
-
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths. The ratio of these signals is used for data analysis.
Protocol 2: Cell-Based Antiproliferation Assay
This protocol measures the ability of compounds to inhibit the proliferation of a cancer cell line, a common application for novel therapeutics.[4][19]
Methodology:
-
Cell Plating: Harvest cancer cells (e.g., MV4-11 for an FLT3-driven leukemia model) during their logarithmic growth phase.[6] Resuspend cells in culture medium to a final density of 5,000 cells/40 µL. Using an automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well, white, clear-bottom tissue culture plate.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.
-
Compound Addition: Add 100 nL of the pyrazole carboxamide library compounds (10 mM stock) to the cell plates using an acoustic liquid handler for a final concentration of 10 µM.
-
Drug Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Readout: Equilibrate the plates to room temperature for 30 minutes. Add 10 µL of a cell viability reagent (e.g., a commercial ATP-based luminescence reagent) to each well.
-
Lysis Incubation: Incubate the plates for 15 minutes at room temperature on an orbital shaker to ensure complete cell lysis.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Causality: The amount of ATP present is directly proportional to the number of metabolically active (viable) cells. A decrease in luminescence indicates either cytotoxic or cytostatic effects of the compound.
-
Phase 3: Data Analysis and Hit Validation
Raw data from an HTS campaign can encompass millions of data points. A robust data analysis workflow is crucial to extract meaningful results.[20]
Primary Data Analysis
-
Normalization: Raw data from each well is normalized against the plate controls. A common method is to calculate the percent inhibition: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos_control) / (Mean_neg_control - Mean_pos_control))
-
Hit Selection: A "hit" is defined as a compound that meets a predefined activity threshold. A typical threshold is a percent inhibition greater than 3 standard deviations from the mean of the neutral control wells (or simply >50% inhibition).
Hit Confirmation and Triage
A primary hit is not a validated lead. A rigorous triage process is required to eliminate false positives and prioritize the most promising compounds.[21]
-
Confirmation Screen: "Hits" identified in the primary screen are re-tested under the same assay conditions, often using a freshly sourced powder of the compound to confirm its identity and purity.[22]
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point curve) to determine their potency (IC50). This step is critical for establishing a structure-activity relationship (SAR).[4]
-
Orthogonal Assays: To ensure the observed activity is not an artifact of the primary assay format, hits should be validated in an orthogonal assay.[8] For example, a TR-FRET kinase hit could be tested in a label-free mobility shift assay. A hit from an ATP-based proliferation assay could be confirmed using a direct cell counting method.
-
Promiscuity Filtering: Hits are checked against historical screening data and computational models to flag Pan-Assay Interference Compounds (PAINS) or other known promiscuous inhibitors that are active across many assays through non-specific mechanisms.[21]
Conclusion
High-throughput screening of pyrazole carboxamide libraries is a powerful strategy for identifying novel therapeutic leads. Success hinges on a methodical, data-driven approach that emphasizes the development of a robust and validated assay, the precise execution of an automated screen, and a rigorous hit triage process. By integrating the principles of causality and trustworthiness into every step of the workflow—from assay selection to hit confirmation—researchers can significantly increase the probability of discovering potent and selective modulators of therapeutically relevant targets. This guide provides a comprehensive framework to empower scientists in their drug discovery efforts, leveraging the full potential of this important chemical class.
References
- Patel, M., Ghodasara, H., Pradhan, S., & Trivedi, R. (n.d.). Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy. Vertex AI Search.
- Yetek, İ., Mert, S., Tunca, E., Bayrakdar, A., & Kasımoğulları, R. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Medicinal Chemistry Research, 33(10).
-
Zhang, Q., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5739. [Link]
-
Beckman Coulter. (n.d.). High-Throughput Screening (HTS). Retrieved February 11, 2026, from [Link]
-
Li, Q., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 273, 116556. [Link]
-
Dispendix. (2024, June 27). The Benefits of Automation in High Throughput Screening. Retrieved February 11, 2026, from [Link]
-
Zhang, M., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 8(1), 19. [Link]
-
Dispendix. (2024, September 18). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Retrieved February 11, 2026, from [Link]
-
The Scientist. (2024, January 2). An Overview of High Throughput Screening. Retrieved February 11, 2026, from [Link]
-
NIH National Center for Advancing Translational Sciences. (2012). Assay Guidance Manual: HTS Assay Validation. Retrieved February 11, 2026, from [Link]
-
Microlit USA. (2024, August 28). Liquid-Handling in High-Throughput Screening. Retrieved February 11, 2026, from [Link]
-
NIH National Center for Advancing Translational Sciences. (2012). Assay Guidance Manual: Assay Development for Protein Kinase Enzymes. Retrieved February 11, 2026, from [Link]
-
Lazo, J. S. (2008). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Pharmacology, 42(1), 9.1.1-9.1.18. [Link]
-
Rathod, D., et al. (2019). Drug design and testing: profiling of antiproliferative agents for cancer therapy using a cell-based methyl-[3H]-thymidine incorporation assay. Methods in Molecular Biology, 2019, 233-246. [Link]
-
BlogInnovazione. (2023, August 12). Accelerating Discovery: The Role of Automated Liquid Handling in High-Throughput Screening. Medium. [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved February 11, 2026, from [Link]
-
Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]
-
Hansel, C. S., Yousefian, S., Klemm, A. H., & Carreras-Puigvert, J. (2020). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. KNIME. [Link]
-
Visikol. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved February 11, 2026, from [Link]
-
ResearchGate. (n.d.). HTS data analysis workflow. Retrieved February 11, 2026, from [Link]
-
Maddox, C., et al. (2010). Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned. Journal of the Association for Laboratory Automation, 15(4), 326-333. [Link]
-
Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 539-551. [Link]
-
GlycoPODv2. (2021). Assay method for the antiproliferative activity of human galectin-9. NCBI. [Link]
-
Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved February 11, 2026, from [Link]
-
ResearchGate. (2016). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?. Retrieved February 11, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Pyrazole Carboxamide Synthesis
Topic: Troubleshooting Common Impurities & Process Optimization
Introduction
Pyrazole carboxamides are the structural backbone of a new generation of succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., Fluxapyroxad, Benzovindiflupyr) and kinase inhibitors in oncology. However, the synthesis of this scaffold is plagued by specific impurity profiles that can derail scale-up and regulatory filing.
This guide moves beyond basic textbook synthesis to address the "hidden" failure modes —specifically regioisomeric contamination and coupling-induced byproducts.
Module 1: The Regioisomer Challenge (N1 vs. N2)
The Issue
The most persistent impurity in pyrazole synthesis via the Knorr reaction (condensation of hydrazine with 1,3-dicarbonyls) is the formation of the unwanted regioisomer.[1] When reacting a monosubstituted hydrazine (
Technical Insight
The ratio is dictated by the competition between steric hindrance and electronic nucleophilicity .
-
Mechanism: The terminal nitrogen of the hydrazine is more nucleophilic but also more sterically hindered if substituted. The initial attack on the diketone carbonyl determines the final ring structure.
-
Critical Control Point: Solvent polarity and pH significantly shift this ratio. Fluorinated alcohols (e.g., TFE, HFIP) have been shown to invert or highly enhance regioselectivity via hydrogen bond networking [1].
Visualizing the Pathway
The following diagram illustrates the bifurcation point where the impurity is generated.
Figure 1: Mechanistic bifurcation in Knorr pyrazole synthesis leading to isomeric impurities.
Troubleshooting Guide: Regioisomer Control
| Observation | Probable Cause | Corrective Action |
| ~50:50 Isomer Ratio | Neutral solvent (EtOH/MeOH) offers no directing effect. | Switch Solvent: Use fluorinated solvents (TFE) or acetic acid to protonate the diketone, altering electrophilicity [1]. |
| Impurity persists after crystallization | Isomers often co-crystallize due to similar lattice energies. | Chromatography: Use C18 Reverse Phase HPLC. Isomers typically have distinct dipoles; polar organic modes often separate them better than standard normal phase [2]. |
| Isomer ratio shifts during scale-up | Thermodynamic equilibration. | Temperature Control: Kinetic product forms at lower temps ( |
Module 2: Amide Coupling Impurities
The Issue
Connecting the pyrazole carboxylic acid to the amine (aniline or aliphatic) is the second major source of failure. "Standard" coupling reagents often introduce difficult-to-remove byproducts.
Common Impurity Profiles
-
The "Dimer" (Symmetric Anhydride):
-
Origin: When using acid chlorides, excess base or water traces can cause the acid chloride to react with the free acid.
-
Detection: Mass spec shows
.
-
-
Urea Derivatives:
-
Origin: When using Carbodiimides (DCC/EDC), the
-acylurea intermediate can rearrange to an unreactive -acylurea byproduct if the amine is slow to react. -
Detection: Distinct NMR shift, often co-elutes with product.[1]
-
-
Des-Fluoro Impurities (Specific to Fluorinated Linkers):
-
Origin: In syntheses like Fluxapyroxad, nucleophilic aromatic substitution (
) can occur on the fluorinated aromatic ring if harsh bases (NaOH/KOH) are used during the coupling [3].
-
Workflow: Selecting the Right Coupling Strategy
Figure 2: Decision tree for minimizing amide coupling side reactions.
Module 3: Genotoxic Impurities (GTIs)
The Safety Criticality
Pyrazole synthesis almost invariably uses Hydrazines (e.g., Methylhydrazine, Phenylhydrazine). These are potent alkylating agents and known carcinogens. Regulatory bodies (ICH M7 guidelines) require these to be controlled to ppm levels.
Q&A: Managing Hydrazine Residues
Q: My final product has 50 ppm residual hydrazine. How do I remove it? A: Standard recrystallization is often insufficient.
-
Chemical Scavenging: Add a "dummy" electrophile (e.g., acetyl acetone or a polymer-supported aldehyde) at the end of the reaction to consume unreacted hydrazine, converting it into a highly polar pyrazole that washes away in the aqueous phase.
-
Process Control: Ensure the dicarbonyl is used in slight excess (1.05 eq) rather than the hydrazine.
Q: Can I detect hydrazine by standard HPLC? A: No. Hydrazines lack a strong chromophore. You must use derivatization methods (e.g., reaction with benzaldehyde) followed by HPLC-UV or use LC-MS/MS for trace quantification.
Module 4: Analytical Troubleshooting
Scenario: You observe a single peak on HPLC, but the melting point is broad.
Diagnosis: You likely have co-eluting regioisomers. Solution:
-
NMR Validation: Check the
NMR. The proton on the pyrazole ring (C4-H) usually shows a distinct shift difference between isomers (often ppm). -
NOE Experiments: Run a 1D-NOESY. Irradiate the N-methyl (or N-aryl) group.
-
If you see NOE enhancement of the substituent at C5
It is the 1,5-isomer . -
If you see NOE enhancement of the substituent at C3
It is the 1,3-isomer [4].
-
References
-
Rosa, F. A., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Synlett.
-
BenchChem Tech Support. (2025).[1][2][3] "Column chromatography conditions for separating pyrazole isomers." BenchChem Troubleshooting Guides.
-
EPA Fact Sheet. (2012). "Pesticides - Fact Sheet for Fluxapyroxad." Environmental Protection Agency.
-
Fustero, S., et al. (2008). "Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
Sources
Technical Support Center: Optimizing Crystallization Conditions for Pyrazole Derivatives
Welcome to the Technical Support Center for the crystallization of pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of obtaining high-quality crystalline forms of these versatile heterocyclic compounds. The following sections provide in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during experimental work.
Introduction: The Significance of Crystalline Form in Pyrazole Derivatives
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, with applications ranging from active pharmaceutical ingredients (APIs) to agrochemicals.[1][2] The solid-state properties of these compounds are critically dependent on their crystalline form, which can significantly influence solubility, dissolution rate, stability, and bioavailability.[3][4][5] Achieving a consistent and optimal crystalline form is therefore a crucial step in the development of pyrazole-based products. This guide provides practical, experience-driven advice to help you navigate the challenges of pyrazole derivative crystallization and achieve your desired outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues that arise during the crystallization of pyrazole derivatives.
Q1: My pyrazole derivative is poorly soluble in most common solvents. How do I select an appropriate solvent for crystallization?
A1: Solvent selection is a critical first step and often requires a systematic screening approach. An ideal solvent will dissolve the pyrazole derivative at an elevated temperature but have low solubility at room temperature or below.
-
Initial Screening: Start by testing the solubility of a small amount of your compound in a range of solvents with varying polarities. Common choices for pyrazole derivatives include ethanol, isopropanol, acetone, ethyl acetate, and toluene.[6]
-
Solubility Testing: Place a few milligrams of your compound in a small test tube and add the solvent dropwise. Observe if it dissolves at room temperature. If not, gently heat the mixture. A good candidate solvent will dissolve the compound upon heating and show crystal formation upon cooling.[7]
-
Binary Solvent Systems: If a single solvent is not effective, a binary (two-component) solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble.[6] The anti-solvent is added dropwise to a near-saturated solution of the compound in the good solvent until turbidity (cloudiness) appears, indicating the onset of crystallization.
Q2: My crystallization yields are consistently low. What are the likely causes and how can I improve them?
A2: Low yields can be frustrating and are often attributable to several factors:
-
Excess Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling. To address this, you can try to carefully evaporate some of the solvent and re-cool the solution.[8]
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice.[8] Employing a slower, more controlled cooling process can improve both yield and purity.
-
Incomplete Precipitation: Ensure that you have allowed sufficient time for crystallization to occur and that the solution has been cooled to a low enough temperature to maximize precipitation.
Q3: I've obtained an oil instead of crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solubility of the compound is too high in the chosen solvent, even at lower temperatures.
-
Solvent Adjustment: Try using a less polar solvent or a different binary solvent system.
-
Slower Cooling: A very slow cooling rate can sometimes encourage crystal nucleation over oil formation.
-
Seed Crystals: If you have a small amount of crystalline material, adding a "seed crystal" to the supersaturated solution can induce crystallization.[8]
Q4: How does pH affect the crystallization of my pyrazole derivative?
A4: Pyrazoles are weakly basic compounds.[9] Therefore, the pH of the crystallization medium can significantly impact their solubility and crystal habit.
-
Salt Formation: In acidic conditions, pyrazoles can form salts, which are often more soluble in aqueous solutions. This property can be exploited for purification by dissolving the crude product in an acidic solution, filtering out insoluble impurities, and then neutralizing the solution to precipitate the purified pyrazole.[10]
-
Crystal Habit Modification: Even slight changes in pH can alter the shape and size of the crystals by influencing the interactions between the pyrazole molecules and the solvent.
Troubleshooting Guide: A Deeper Dive into Common Crystallization Problems
This section provides more detailed, step-by-step guidance for resolving persistent crystallization challenges.
Problem 1: Difficulty in Achieving Supersaturation
Cause: The solubility of the pyrazole derivative is too high in the chosen solvent, even at low temperatures.
Solution Workflow:
Caption: Troubleshooting workflow for high solubility issues.
Explanation of Steps:
-
Assess the Solvent System: If you are using a single solvent, the most effective next step is often to introduce an anti-solvent to reduce the overall solubility.[6]
-
Anti-Solvent Addition: The goal is to find a miscible solvent in which your pyrazole derivative has very low solubility. Add this anti-solvent slowly to a solution of your compound until you observe persistent cloudiness.
-
Adjusting Binary Ratios: If you are already using a binary system, systematically vary the ratio of the "good" solvent to the "anti-solvent" to find the optimal conditions for achieving supersaturation upon cooling.
Problem 2: Polymorphism - Obtaining Different Crystal Forms
Cause: Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with distinct physicochemical properties.[5][11] The formation of a specific polymorph is influenced by factors such as solvent, temperature, and cooling rate.
Strategies for Controlling Polymorphism:
-
Solvent Selection: The polarity and hydrogen bonding capability of the solvent can influence which polymorph is favored.[12] Screening a diverse range of solvents is crucial for identifying conditions that consistently produce the desired polymorph.
-
Temperature Control: The temperature at which crystallization occurs can be a critical factor. Some polymorphs are more stable at higher temperatures, while others are favored at lower temperatures.
-
Seeding: Introducing seed crystals of the desired polymorph into a supersaturated solution can direct the crystallization towards that specific form.[8]
Table 1: Common Techniques for Polymorph Characterization
| Technique | Information Provided |
| Powder X-Ray Diffraction (PXRD) | Provides a unique "fingerprint" for each crystalline form based on the crystal lattice.[11] |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions, such as melting and solid-solid phase transitions, which differ between polymorphs.[13] |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability and can help differentiate between solvates and anhydrous forms.[11] |
| Infrared (IR) and Raman Spectroscopy | Can detect differences in the vibrational modes of the molecules in different crystal lattices.[9] |
Detailed Experimental Protocols
This section provides step-by-step procedures for common crystallization techniques, along with the rationale behind each step.
Protocol 1: Slow Evaporation Crystallization
Principle: This method relies on the gradual removal of the solvent to increase the concentration of the solute until it reaches supersaturation and begins to crystallize. It is particularly useful for compounds that are highly soluble at room temperature.[6][14]
Step-by-Step Procedure:
-
Dissolution: Dissolve your pyrazole derivative in a suitable solvent in which it is moderately soluble at room temperature. The goal is to create a solution that is close to, but not yet at, saturation.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Evaporation Setup: Transfer the filtered solution to a clean vial. Cover the vial with a piece of parafilm and poke a few small holes in it with a needle. The number and size of the holes will control the rate of evaporation.[6]
-
Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the remaining solvent.
Causality Behind the Choices:
-
Slow Evaporation Rate: A slow rate of evaporation is crucial for the growth of large, well-ordered crystals. Rapid evaporation often leads to the formation of a powder or small, poorly-formed crystals.
-
Cleanliness: Dust and other particulates can act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.
Protocol 2: Cooling Crystallization
Principle: This technique is based on the principle that the solubility of most organic compounds decreases as the temperature of the solution is lowered.[15]
Step-by-Step Procedure:
-
Saturated Solution Preparation: In a flask, dissolve the pyrazole derivative in a minimal amount of a suitable solvent at an elevated temperature (e.g., near the boiling point of the solvent). The solution should be saturated at this temperature.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To encourage the growth of larger crystals, you can insulate the flask to slow down the cooling rate.
-
Further Cooling: Once the solution has reached room temperature, place it in an ice bath or refrigerator to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove any residual mother liquor.
Causality Behind the Choices:
-
Minimal Solvent: Using the minimum amount of hot solvent ensures that the solution will become supersaturated upon cooling, leading to a good yield of crystals.
-
Slow Cooling: As with slow evaporation, a slow cooling rate allows for the controlled growth of larger, higher-purity crystals.[8]
Protocol 3: Vapor Diffusion
Principle: This method involves the slow diffusion of an anti-solvent vapor into a solution of the compound, gradually decreasing the solubility and inducing crystallization. It is particularly effective for small quantities of material.[14][16]
Step-by-Step Procedure:
-
Setup: Place a small, open vial containing a concentrated solution of your pyrazole derivative inside a larger, sealed container (e.g., a beaker or jar).
-
Anti-Solvent Addition: Add a small amount of a volatile anti-solvent to the bottom of the larger container, ensuring that the liquid level is below the top of the inner vial.
-
Equilibration: Seal the outer container and leave it undisturbed. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial.
-
Crystallization: As the concentration of the anti-solvent in the inner vial increases, the solubility of your pyrazole derivative will decrease, leading to the formation of crystals.
Causality Behind the Choices:
-
Vapor Phase Diffusion: The slow, controlled introduction of the anti-solvent via the vapor phase allows for a very gradual approach to supersaturation, which is ideal for growing high-quality single crystals.
-
Solvent Choice: The solvent for the pyrazole derivative should be less volatile than the anti-solvent to ensure that the anti-solvent diffuses into the solution rather than the other way around.
Sources
- 1. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 4. The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nishkaresearch.com [nishkaresearch.com]
- 6. Slow Evaporation Method [people.chem.umass.edu]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. unifr.ch [unifr.ch]
- 9. ajptonline.com [ajptonline.com]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. Polymorphism – All About Drugs [allfordrugs.com]
- 12. mdpi.com [mdpi.com]
- 13. jocpr.com [jocpr.com]
- 14. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 15. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 16. depts.washington.edu [depts.washington.edu]
Technical Support Center: Advanced MS Characterization of Pyrazole Derivatives
Status: Operational Operator: Senior Application Scientist (Mass Spectrometry Division) Ticket Scope: Resolution of ionization anomalies, structural ambiguity, and isomeric differentiation in pyrazole scaffolds.
Welcome to the Technical Support Center
If you are analyzing pyrazole derivatives, you are likely encountering a specific set of spectral behaviors driven by the nitrogen-rich heterocyclic core. Pyrazoles (
Module 1: Ionization & Adduct Management
User Query: "My extracted ion chromatogram (EIC) for
Technical Diagnosis:
You are likely experiencing Cationic Scavenging . Pyrazoles possess a lone pair on the
Troubleshooting Protocol:
| Observation | Root Cause | Corrective Action |
| Signal at | Sodium Adduct ( | Do not ignore. Sodium adducts are stable. To force protonation, increase mobile phase modifier (Formic Acid) to 0.1-0.5%. Avoid glass containers for storage (leaches |
| Signal at | Non-covalent Dimerization | Concentration Effect. Pyrazoles form H-bonded dimers at high concentrations. Dilute sample by 10x-100x. |
| Signal at | Copper/Zinc Contamination | System Check. Pyrazoles are excellent ligands. Check LC lines for metal passivation issues or recent usage of metal-catalysts in synthesis. |
The "Adduct-Buster" Wash Protocol: If sodium adducts persist and obscure MS/MS fragmentation (sodium adducts fragment poorly):
-
Flush: Inject a blank with 0.1% Trifluoroacetic Acid (TFA). Note: TFA suppresses ionization but strips cations.
-
Re-equilibrate: Flush extensively with standard Formic Acid mobile phase to remove TFA memory effects.
-
Re-inject: Analyze sample immediately.
Module 2: Fragmentation & Structural Elucidation
User Query: "I see a neutral loss of ~27/28 Da. Is it
Technical Diagnosis: This is the Ring Cleavage Paradox . The pyrazole ring typically fragments via two competing pathways:
-
HCN Loss (27.01 Da): Cleavage of the N-N bond.
- Loss (28.00 Da): Extrusion of molecular nitrogen, often requiring a rearrangement.
Mechanistic Insight:
In 1-substituted pyrazoles, the loss of
Visualizing the Pathway:
Figure 1: Competing fragmentation pathways in pyrazole derivatives. HCN loss is typically favored in simple pyrazoles, while N2 loss suggests complex rearrangement or specific functionalization.
Critical Control Point: You must use High-Resolution Accurate Mass (HRAM) spectrometry here.
-
HCN: 27.0109 Da
- : 28.0061 Da
- : 28.0313 Da (Ethyl group loss)
-
CO: 27.9949 Da
Differentiation Rule: If your mass error is >5 ppm, you cannot confidently distinguish
Module 3: Isomerism (Regioisomers & Tautomers)
User Query: "I synthesized a 1,3-disubstituted pyrazole, but I suspect I have the 1,5-isomer. They have identical mass and retention times are close. How do I distinguish them?"
Technical Diagnosis: This is a Regioisomeric Differentiation challenge. Standard MS1 is useless here. You must rely on the "Ortho Effect" in MS/MS (CID).
The Mechanism:
-
1,5-Isomer: Substituents at positions 1 and 5 are sterically adjacent ("ortho-like"). They can interact during fragmentation, leading to unique losses (e.g., loss of a substituent via proximity transfer).
-
1,3-Isomer: Substituents are distant. Fragmentation is driven by standard ring cleavage.
Experimental Protocol: Energy-Resolved MS/MS (ER-MS)
-
Setup: Infuse your sample directly (or via LC peak).
-
Ramp: Step the Collision Energy (CE) from 10 eV to 80 eV in 5 eV increments.
-
Plot: Graph the "Survival Yield" of the precursor ion vs. CE.
-
Analysis:
-
1,5-isomers are often sterically strained and may fragment at lower energies (lower
). -
Look for Diagnostic Ions : In N-phenyl pyrazoles, the 1,5-isomer often yields a specific fragment due to N-phenyl/C-substituent interaction that the 1,3-isomer lacks.
-
Visualizing the Decision Tree:
Figure 2: Logic flow for distinguishing pyrazole regioisomers. Note that metal complexation ratios (Step 1) can sometimes differ based on steric availability of chelating nitrogens.
FAQs: Rapid Fire Troubleshooting
Q: Can I distinguish 1H- and 2H- tautomers by MS? A: generally, No. In the gas phase (ESI), the proton is mobile. The signal you see is a weighted average of the tautomeric equilibrium.
-
Exception:Ion Mobility Spectrometry (IMS) can sometimes separate tautomers based on their Collisional Cross Section (CCS) if the shape difference is significant.
-
Alternative: Methylate the compound. N-methyl pyrazoles are "locked" and can be separated by LC-MS.
Q: Why do I see a peak at
Q: My pyrazole has a nitro group, and the spectrum is messy.
A: Nitro-pyrazoles are notorious for "fragile" ionization. They readily lose
References
-
Fragmentation Mechanisms: The mass spectra of some pyrazole compounds.[1][2][3] Semantic Scholar. 1[4][5][6][7]
-
Isomer Differentiation (Regioisomers): Regioselective Synthesis, Structural Characterization... of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. 5[4][5][6][7][8]
-
Adduct Formation: Adduct annotation in liquid chromatography/high-resolution mass spectrometry... PMC. 9[5][7][8]
-
Metal Complexation for Isomers: Electrospray mass spectrometry in the differentiation of some isomeric trimethylfurocoumarins. (Applied methodology for isomers). PubMed. 10[4][5][7]
-
Nitrogen Heterocycle Analysis: Development of an LC-MS method for determination of nitrogen-containing heterocycles... PMC. 11[5][7][8]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrospray mass spectrometry in the differentiation of some isomeric trimethylfurocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storage of 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide
Overview & Chemical Profile
Welcome to the technical support guide for 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide . This compound represents a "privileged scaffold" in medicinal chemistry, frequently utilized as a core structure for kinase inhibitors (e.g., JAK, ROCK) and fragment-based drug discovery.[1]
Due to the presence of both a basic pyridine ring and a hydrogen-bond-donating pyrazole-amide motif, this molecule exhibits specific solubility and stability behaviors that differ from standard lipophilic small molecules.[1] This guide addresses the critical "pain points" regarding its handling: solubility crashing, amide hydrolysis, and hygroscopic degradation.
| Property | Technical Specification |
| Molecular Weight | ~188.19 g/mol |
| Appearance | White to off-white crystalline solid |
| pKa (Calculated) | ~5.2 (Pyridine N), ~14.0 (Pyrazole NH) |
| Solubility (DMSO) | High (>20 mg/mL) |
| Solubility (Water) | Low (requires pH adjustment) |
| Hazards | Irritant (H315, H319, H335).[1] Handle with PPE. |
Module 1: Receiving & Initial Inspection
Standard Operating Procedure (SOP) for New Shipments
Upon arrival, the compound typically exists as a lyophilized powder or crystalline solid. Immediate verification prevents "ghost" data in future experiments caused by shipping degradation.[1]
-
Visual Check: The compound should appear white or off-white.[1] A yellow or orange tint suggests oxidation of the pyridine ring or photodegradation.
-
Hygroscopicity Check: If the powder is clumpy or sticky rather than free-flowing, moisture ingress has occurred.[1] This necessitates vacuum desiccation (24h) before weighing to ensure mass accuracy.[1]
-
Identity Verification: If performing QC, Proton NMR (
H-NMR) in DMSO- is the gold standard.[1] Look for the characteristic broad singlet of the amide protons and the pyrazole NH (often exchangeable/broad).
Module 2: Storage & Stability Protocols
Preventing degradation during long-term banking.[1]
The amide bond is susceptible to hydrolysis under extreme pH, and the pyridine nitrogen can oxidize to N-oxide if left exposed to air/light for extended periods.
Storage Logic Workflow
The following decision tree illustrates the correct storage path based on your experimental timeline.
Figure 1: Decision matrix for the storage of solid and solubilized pyrazole-carboxamide derivatives. Note the strict prohibition on storing aqueous working solutions.
Critical Storage Rules
-
The "Freeze-Thaw" Ban: Never refreeze a DMSO stock more than 3 times. The condensation of water into cold DMSO causes the compound to precipitate or hydrolyze. Best Practice: Aliquot stocks into single-use volumes (e.g., 20 µL) immediately after solubilization.
-
Desiccation is Mandatory: The pyridine ring can be hygroscopic.[1] Store vials inside a secondary container with active silica gel or Drierite™.[1]
-
Temperature:
Module 3: Solubilization & Assay Preparation
The #1 cause of assay variability is "Invisible Precipitation."[1]
This compound is hydrophobic.[1] A common error is diluting a high-concentration DMSO stock directly into a cold aqueous buffer, causing the compound to crash out as micro-crystals that are invisible to the naked eye but scatter light in plate readers.
Solubility Protocol
| Solvent | Solubility Limit | Notes |
| DMSO | > 20 mg/mL | Recommended. Warm to 37°C if needed.[1] |
| Ethanol | Moderate | Not recommended for cell assays (toxicity).[1] |
| PBS (pH 7.4) | < 0.1 mg/mL | Poor. Requires intermediate dilution.[1] |
| Acidic H2O | Moderate | Protonation of pyridine (pH < 4) improves solubility.[1] |
The "Intermediate Dilution" Method
To safely transfer the compound from DMSO to Media/Buffer:
Figure 2: Step-wise dilution protocol to prevent "solvent shock" precipitation. By stepping down the DMSO concentration gradually, you allow the compound to equilibrate in the aqueous phase.
Module 4: Troubleshooting & FAQs
Q1: My IC50 values are shifting between replicates. Why?
Diagnosis: This is often due to non-specific binding or precipitation .[1]
-
The Cause: The pyrazole-carboxamide scaffold can be "sticky" (lipophilic).[1] If you use standard polystyrene plates, the compound may adsorb to the plastic, effectively lowering the concentration the cells "see."
-
The Fix:
Q2: The compound turned yellow in solution.
Diagnosis: Oxidation.
-
The Cause: Pyridine rings can form N-oxides, and the amide can degrade. This is accelerated by light and room temperature storage.[1]
-
The Fix: Discard the stock. For future stocks, purge the vial with nitrogen or argon gas before closing and wrap in aluminum foil.
Q3: Can I dissolve this in water by adding HCl?
Diagnosis: Yes, but with caveats.
-
The Mechanism: The pyridine nitrogen (pKa ~5.[1]2) will protonate in acidic conditions, vastly increasing solubility.[1]
-
The Risk: While soluble, the amide bond is less stable in highly acidic solutions over time. Only use this method for immediate acute animal dosing (e.g., oral gavage vehicles) and not for long-term storage.[1]
Q4: Is the compound cell-permeable?
Diagnosis: Generally, yes.[1]
-
Context: This scaffold is designed for kinase inhibition, which usually targets intracellular ATP pockets.[1] The calculated LogP (partition coefficient) usually falls in the 1.5–3.0 range, which is ideal for passive diffusion through cell membranes.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3159715, 3-(Pyridin-3-yl)-1H-pyrazole-5-carboxylic acid. Retrieved February 2, 2026 from [Link][1]
-
Sunitha, T., et al. (2025). Pyrazole Scaffolds: A Promising Frontier in Drug Discovery.[1] ResearchGate. Retrieved February 2, 2026 from [Link]
-
Ansari, A., et al. (2017). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI Molecules. Retrieved February 2, 2026 from [Link][1]
Sources
Validation & Comparative
Head-to-head comparison of 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide analogs' potency
Executive Summary: The "Chameleon" Scaffold
The 5-(Pyridin-3-yl)-1H-pyrazole-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to engage diverse biological targets through specific substitution patterns. While the unsubstituted core serves as a versatile starting point, its optimized analogs have emerged as high-potency agents in two distinct therapeutic areas: Oncology (Kinase Inhibition) and Immunology (GPCR Antagonism) .
This guide provides a head-to-head technical comparison of the two most prominent analog classes derived from this scaffold:
-
The FLT3/CDK Inhibitors (Targeting Acute Myeloid Leukemia).[1][2]
-
The P2Y14 Receptor Antagonists (Targeting Acute Inflammation).
We analyze the Structure-Activity Relationships (SAR) that dictate this target selectivity and present experimental protocols for validating their potency.
Chemical Biology & SAR Logic
The core pharmacophore consists of a pyrazole ring substituted at the 3-position with a carboxamide (hydrogen bond donor/acceptor) and at the 5-position with a pyridine ring (pi-stacking/hydrophobic interaction).
Structural Divergence
-
Kinase Selectivity (Class A): Introduction of a heterocyclic amine at the 4-position often directs the molecule toward the ATP-binding pocket of kinases (e.g., FLT3, CDK2), utilizing the pyrazole nitrogens as a hinge-binding motif.
-
GPCR Selectivity (Class B): Preservation of the 5-aryl/heteroaryl group (e.g., Pyridin-3-yl) combined with N1-substitution (e.g., benzyl groups) favors binding to the transmembrane pockets of G-protein coupled receptors like P2Y14.
Figure 1: Structural divergence of the pyrazole-3-carboxamide scaffold leading to distinct therapeutic classes.
Head-to-Head Potency Analysis
Oncology: FLT3 Inhibition (AML Focus)
Primary Analog: Compound 8t (4-amino-substituted derivative) Reference Standard: FN-1501
In the context of Acute Myeloid Leukemia (AML), analogs of this scaffold function as Type I ATP-competitive inhibitors. The 5-(pyridin-3-yl) moiety often acts as the "tail" extending into the solvent-exposed region or interacting with the gatekeeper residue, while the pyrazole core anchors to the hinge region.
Table 1: Comparative Potency against FLT3 and CDKs
| Compound | FLT3 IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) | Mechanism |
| Compound 8t | 0.089 | 0.719 | 0.770 | Type I (ATP-competitive) |
| FN-1501 (Ref) | 2.33 | 1.02 | 0.39 | Type I (ATP-competitive) |
| Sorafenib | ~3.0 | >1000 | >1000 | Type II (DFG-out) |
Data Source: Derived from recent optimization studies (e.g., J. Med. Chem. / MDPI 2022-2024 series).
Key Insight: Compound 8t demonstrates a 26-fold potency improvement over the reference FN-1501 against FLT3. This is attributed to the optimized hydrogen bonding network provided by the carboxamide side chain, which creates a tighter fit in the ATP pocket compared to the ester or unsubstituted analogs.
Immunology: P2Y14 Receptor Antagonism
Primary Analog: Compound 16 (5-amido/aryl derivative) Reference Standard: PPTN (4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid)
The P2Y14 receptor is a key mediator of immune responses to UDP-glucose. Analogs retaining the 5-(pyridin-3-yl) or similar 5-aryl features bind to the orthosteric site, blocking UDP-glucose engagement.
Table 2: Comparative Potency against P2Y14R
| Compound | P2Y14R IC50 (nM) | Binding Affinity (Ki) | Solubility (µg/mL) | Profile |
| Compound 16 | 1.93 | High | >50 | Non-zwitterionic, High Oral Bioavailability |
| PPTN (Ref) | 2.0 - 2.5 | High | <1.0 | Zwitterionic, Poor Solubility |
| Core Scaffold | >1000 | Low | High | Weak Antagonist |
Key Insight: While Compound 16 shows equipotency to the standard PPTN, its critical advantage lies in druggability . The pyrazole-carboxamide scaffold eliminates the zwitterionic nature of the naphthalene-based PPTN, significantly improving membrane permeability and solubility without sacrificing potency.
Mechanism of Action (MOA) Visualization
Understanding the binding mode is critical for further optimization. Below is the signaling pathway for the FLT3-targeted analogs in AML cells.
Figure 2: Mechanism of Action for FLT3-targeted analogs. Compound 8t blocks ATP binding, preventing autophosphorylation and downstream signaling cascades.
Experimental Protocols
To validate the potency of these analogs in your own lab, use the following self-validating protocols.
Kinase Inhibition Assay (ADP-Glo™ Platform)
Objective: Determine IC50 against FLT3/CDK.
-
Reagent Prep: Prepare 2.5x Kinase/Substrate buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Dilution: Serially dilute analogs (e.g., Compound 8t) in DMSO (start at 10 µM, 1:3 dilutions).
-
Reaction Assembly:
-
Add 2 µL of Compound to 384-well plate.
-
Add 4 µL of Kinase Enzyme (FLT3, 0.2 ng/µL). Incubate 10 min at RT.
-
Add 4 µL of ATP/Substrate mix (ATP concentration = Km app).
-
-
Incubation: Incubate at RT for 60 minutes.
-
Detection:
-
Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.
-
Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Read: Measure Luminescence.
-
Analysis: Fit data to Sigmoidal Dose-Response (Variable Slope) equation:
Calcium Mobilization Assay (P2Y14R Antagonism)
Objective: Determine IC50 against UDP-glucose induced signaling.
-
Cell Culture: Use CHO-K1 cells stably expressing human P2Y14R. Plate at 20,000 cells/well in 96-well black plates.
-
Dye Loading: Wash cells with HBSS. Load with Fluo-4 AM (2 µM) + Pluronic F-127 for 45 min at 37°C.
-
Pre-Incubation: Add analogs (e.g., Compound 16) in HBSS buffer. Incubate 15 min.
-
Agonist Challenge: Inject UDP-glucose (EC80 concentration, typically ~100 nM) using an automated pipettor (e.g., FLIPR or FlexStation).
-
Measurement: Monitor fluorescence (Ex 494 nm / Em 516 nm) for 120 seconds.
-
Validation:
-
Positive Control: PPTN (1 µM) should show >95% inhibition.
-
Negative Control: DMSO vehicle.
-
Synthesis Workflow Overview
The versatility of the 5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide scaffold stems from its modular synthesis.
Figure 3: Modular synthesis allowing divergence into Kinase (Path A) or GPCR (Path B) active compounds.
Conclusion
The 5-(Pyridin-3-yl)-1H-pyrazole-3-carboxamide scaffold is a high-value template for drug discovery.
-
For Oncology: Prioritize 4-amino substitution to achieve sub-nanomolar potency against FLT3 (Compound 8t).
-
For Inflammation: Prioritize N1-benzyl substitution and 5-amido linkages to achieve highly potent, orally bioavailable P2Y14R antagonists (Compound 16).
Recommendation: When selecting a lead for optimization, utilize the Compound 8t analog series for kinase-driven diseases due to its superior selectivity profile over first-generation inhibitors like Sorafenib.
References
-
Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists. Journal of Medicinal Chemistry, 2022.
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI / Int. J. Mol. Sci., 2021.[3]
-
Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor XIa Inhibitors. MDPI / Molecules, 2020.
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace / J. Med. Chem., 2019.[3]
Sources
- 1. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
- 3. mdpi.com [mdpi.com]
Cross-Reactivity Profiling of Pyrazole Kinase Inhibitors: A Technical Comparison Guide
Executive Summary
The pyrazole scaffold represents one of the most "privileged" structures in kinase inhibitor discovery, featuring in over 10% of FDA-approved kinase drugs (e.g., Ruxolitinib , Crizotinib , Avapritinib ).[1] However, its structural similarity to the adenine moiety of ATP inherently predisposes this class to polypharmacology and cross-reactivity .
For drug development professionals, the challenge is no longer just finding a hit, but rigorously defining its selectivity profile to predict toxicity and off-target efficacy. This guide objectively compares profiling methodologies, analyzes the structural basis of pyrazole promiscuity, and provides a validated experimental workflow for establishing a "selectivity fingerprint."
The Pyrazole Paradox: Potency vs. Promiscuity
The pyrazole ring typically functions as a Type I ATP-competitive inhibitor.[1] It mimics the purine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.
-
The Advantage: High affinity due to optimal shape complementarity with the ATP-binding pocket.
-
The Risk: The ATP pocket is highly conserved across the human kinome (500+ kinases). Without specific "gatekeeper" interactions, pyrazoles can exhibit broad cross-reactivity.
Structural Mechanism of Interaction
Most pyrazole inhibitors bind in the DFG-in (active) conformation. The nitrogen atoms of the pyrazole ring act as hydrogen bond donor/acceptors to the backbone residues of the kinase hinge.
-
N1 (Donor): often bonds with the backbone carbonyl of the hinge residue.
-
N2 (Acceptor): often bonds with the backbone amide nitrogen.
Figure 1: Structural Logic of Pyrazole Binding
Caption: Abstracted interaction map showing how the pyrazole scaffold exploits the conserved ATP pocket, where selectivity is strictly dictated by steric clashes with the Gatekeeper residue.
Comparative Analysis of Profiling Methodologies
Selecting the right profiling technology is critical. A "binding" event does not always equal "inhibition," and cellular context matters.
Table 1: Technology Matrix for Kinase Profiling[2]
| Feature | Radiometric Assays (Gold Standard) | KINOMEscan™ (Competition Binding) | KiNativ™ (Chemoproteomics) |
| Principle | Measures 33P-ATP incorporation into substrate. | Active-site directed competition binding (phage display). | Biotinylated acyl-phosphate probes label active kinases in lysate. |
| Readout | Functional IC50 (Inhibition). | Binding Kd (Affinity). | Target Occupancy (Engagement). |
| Throughput | Medium (Panel-based). | High (450+ kinases). | Medium/High (Mass Spec readout). |
| Physiological Relevance | Low (Recombinant proteins, artificial substrates). | Low (Fusion proteins, no ATP present). | High (Native lysates, endogenous ATP levels). |
| False Positives | Low (Direct activity measurement). | Medium (Binding | Low (Direct competition). |
| Best Use Case | Final validation of lead compounds. | Primary screening of large libraries.[2] | Understanding cellular off-targets & toxicity. |
Expert Insight: For pyrazole inhibitors, KINOMEscan is recommended for the initial "scan" because pyrazoles often stabilize inactive conformations, which binding assays detect well. However, hits must be validated functionally using Radiometric Assays to rule out non-inhibitory binders.
Case Studies: Selectivity Profiles of Approved Pyrazoles
Case A: Ruxolitinib (JAK1/2 Inhibitor)[1][3][4]
-
Scaffold: Pyrolo[2,3-d]pyrimidine (contains pyrazole).[1][3]
-
Target: JAK1 (
nM), JAK2 ( nM). -
Cross-Reactivity: Shows 100-fold selectivity over JAK3 (
nM). -
Mechanism: The pyrazole moiety forms a bidentate H-bond with the hinge (Glu966/Leu967 in JAK2). The selectivity over JAK3 is driven by subtle differences in the solvent-exposed front pocket rather than the hinge itself.
Case B: Crizotinib (ALK/ROS1/MET Inhibitor)
-
Scaffold: 3-benzyloxy-pyrazole.
-
Profile: Originally designed as a MET inhibitor, but found to potently inhibit ALK.
-
Polypharmacology: This "cross-reactivity" became the primary clinical indication. It illustrates that "off-target" effects of pyrazoles can be repurposed if the profile is chemically distinct.[4]
Validated Experimental Protocol: The "Tiered Selectivity Filter"
This protocol describes a rigorous workflow to profile a novel pyrazole inhibitor, moving from a broad binding scan to precise functional validation.
Phase 1: The Broad Sweep (Binding Assay)
Objective: Determine the "Selectivity Score" (S-score) against a panel of ~100 representative kinases.
-
Compound Prep: Dissolve pyrazole inhibitor to 10 mM in 100% DMSO.
-
Screening Concentration: Test at 1 µM . (Note: Pyrazoles are often potent; 10 µM may saturate the assay and yield false promiscuity).
-
Method: Use a competition binding assay (e.g., KINOMEscan or similar).
-
Control: 0.1% DMSO (Negative), Staurosporine (Positive Pan-Kinase).
-
-
Data Output: Calculate % Control .
-
Hit Threshold: < 35% Control indicates significant binding.
-
Phase 2: Functional Validation (Radiometric IC50)
Objective: Confirm that binding leads to inhibition for the top 5 off-targets identified in Phase 1.
Reagents:
-
Recombinant Kinase (e.g., GSK3β, CDK2).
-
Substrate (Peptide/Protein specific to kinase).[5]
-
[
-33P] ATP (Specific Activity ~ 3000 Ci/mmol).
Step-by-Step Protocol:
-
Master Mix: Prepare Kinase Buffer (20 mM MOPS pH 7.2, 25 mM
-glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT). -
Dilution: Prepare 10-point serial dilution of the inhibitor (start at 10 µM, 1:3 dilution).
-
Reaction Assembly:
-
5 µL Inhibitor (or DMSO control).
-
10 µL Enzyme/Substrate mix.[5]
-
10 µL [
-33P] ATP mix (initiate reaction).
-
-
Incubation: 30 minutes at Room Temperature.
-
Termination: Add 25 µL 3% Phosphoric Acid.
-
Harvest: Spot 10 µL onto P81 phosphocellulose filter paper. Wash 3x with 0.75% Phosphoric Acid.
-
Quantification: Scintillation counting.
Self-Validating Check:
-
Z-Factor: Must be > 0.5 for the assay to be valid.
-
Reference: Run a known inhibitor (e.g., Ruxolitinib) in parallel. If the IC50 deviates >2-fold from historical data, discard the run.
Phase 3: Cellular Target Engagement (NanoBRET)
Objective: Prove the inhibitor enters the cell and engages the off-target in a physiological environment.
-
Transfect HEK293 cells with Kinase-Luciferase fusion.
-
Treat with fluorescent tracer + Inhibitor.
-
Measure BRET signal decrease (displacement of tracer).
Workflow Visualization
Figure 2: The Tiered Selectivity Filter Workflow
Caption: A funnel approach to profiling: Broad binding assays filter candidates, followed by precise functional and cellular validation to eliminate false positives.
References
-
BenchChem. (2025).[5][6] Comparative Analysis of Pyrazole-Based Compound Cross-Reactivity: A Guide for Researchers. Link
-
Mullard, A. (2018). FDA-approved kinase inhibitors.[6][7][8] Nature Reviews Drug Discovery. Link
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. (Seminal work on KINOMEscan profiling). Link
-
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29, 1039–1045. (Radiometric profiling data). Link
-
Patricelli, M. P., et al. (2011). In situ kinase profiling reveals functionally relevant properties of native kinases. Chemistry & Biology, 18(6), 699-710. (KiNativ methodology).[5][8][9][10][11][12][13] Link
-
Fabbro, D., et al. (2012). Ten years of protein kinase inhibitors: from development to clinic. Methods in Molecular Biology. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the selectivity of 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide against a panel of kinases
Executive Summary
This guide provides a technical framework for evaluating 5-(Pyridin-3-yl)-1H-pyrazole-3-carboxamide (referred to herein as PYR-3-carboxamide ), a privileged scaffold in kinase inhibitor discovery. While structurally related to established p38 MAPK and JNK inhibitors, this specific chemotype represents a "fragment-lead" intermediate.
This document contrasts the selectivity profile of PYR-3-carboxamide against clinical benchmarks (Doramapimod , SB203580 ) and defines the gold-standard protocols for validating its specificity within the human kinome.
Part 1: The Compound & Mechanism of Action
Structural Logic & Target Engagement
PYR-3-carboxamide functions as a Type I ATP-competitive inhibitor . Its efficacy is driven by its ability to mimic the adenine ring of ATP within the kinase hinge region.
-
The Hinge Binder (Pyridin-3-yl): The pyridine nitrogen acts as a hydrogen bond acceptor, interacting with the backbone amide of the "gatekeeper+1" residue (e.g., Met109 in p38
). -
The Scaffold (Pyrazole): Provides the rigid geometry required to orient the side chains.
-
The Solubilizer/Linker (Carboxamide): Projects into the solvent-exposed region or interacts with the ribose-binding pocket, often serving as a vector for further chemical optimization.
Signaling Pathway Context (MAPK)
The primary targets for this scaffold are the Mitogen-Activated Protein Kinases (MAPKs) , specifically p38 and JNK.[1] The diagram below illustrates the signal transduction cascade where PYR-3-carboxamide exerts its effect.
Figure 1: The MAPK signaling cascade. PYR-3-carboxamide competes with ATP at the p38 and JNK nodes, preventing downstream phosphorylation of substrates like MAPKAPK2.
Part 2: Comparative Performance Analysis
To objectively evaluate PYR-3-carboxamide, we compare it against a "Tool Compound" (SB203580) and a "Clinical Candidate" (Doramapimod).
The Competitor Panel
| Feature | PYR-3-carboxamide (Test Article) | SB203580 (Standard Tool) | Doramapimod (BIRB 796) (Clinical Benchmark) |
| Class | Fragment / Lead Scaffold | Imidazopyridine | Diaryl Urea (Type II) |
| Binding Mode | Type I (ATP Competitive) | Type I (ATP Competitive) | Type II (Allosteric/DFG-out) |
| Primary Target | p38 | p38 | p38 |
| Selectivity Profile | Moderate. Likely hits CDK2/GSK3 | High for p38 vs. JNK, but hits Raf/CK1. | Very High. Exploits the DFG-out pocket unique to MAPKs. |
| Potency (IC50) | Micromolar (0.5 - 5.0 µM) | Nanomolar (10 - 50 nM) | Picomolar (< 1.0 nM) |
| Key Limitation | Low Ligand Efficiency (LE) if not optimized. | Liver toxicity; inhibits Raf. | Complex synthesis; solubility. |
Selectivity Data Summary (Simulated Representative Profile)
Note: Values represent typical ranges for this chemotype based on structure-activity relationship (SAR) data.
| Kinase Target | PYR-3-carboxamide IC50 (µM) | SB203580 IC50 (µM) | Interpretation |
| p38 | 0.85 | 0.05 | Scaffold is 17x less potent than optimized tool. |
| JNK1 | 2.10 | > 10.0 | Scaffold shows dual inhibition (p38/JNK). |
| CDK2/CyclinA | 5.40 | > 10.0 | Common off-target for pyrazoles (Cycle regulation risk). |
| GSK3 | 4.20 | > 10.0 | Metabolic off-target risk. |
| Selectivity Score | 0.35 (Low) | 0.85 (High) | Gini Coefficient (0=Promiscuous, 1=Selective) |
Expert Insight: The PYR-3-carboxamide scaffold often exhibits "Dual p38/JNK activity" because the pyridine-pyrazole core fits both ATP pockets. In contrast, SB203580 uses a fluorophenyl ring that clashes with the JNK methionine gatekeeper, granting it p38 specificity.
Part 3: Experimental Protocols (Self-Validating Systems)
To generate the data above, you must employ a robust profiling workflow. We recommend Radiometric Assays (
Workflow: Radiometric Kinase Profiling ( P-ATP)
Figure 2: The Gold Standard Radiometric Workflow. This method directly measures phosphate transfer, eliminating interference from fluorescent compound properties.
Detailed Protocol Steps
1. Reagent Preparation:
-
Buffer: 20 mM MOPS (pH 7.2), 25 mM
-Glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT. -
Substrate: Use Myelin Basic Protein (MBP) for p38/JNK assays (Universal MAPK substrate).
-
ATP Mix: Cold ATP (10 µM) spiked with [
- P]ATP (Specific activity: ~500 cpm/pmol).
2. Reaction Assembly (384-well format):
-
Dispense 5 µL of PYR-3-carboxamide (4x concentration in 10% DMSO).
-
Add 10 µL of Enzyme/Substrate mix.
-
Control 1 (Max Signal): DMSO only + Enzyme + Substrate.
-
Control 2 (Min Signal): 10 µM Staurosporine (Pan-kinase inhibitor).
3. Execution:
-
Initiate with 5 µL ATP mix.
-
Incubate at Room Temperature for 120 minutes.
-
Critical Check: Ensure <10% substrate conversion to maintain Michaelis-Menten kinetics (Linear velocity).
4. Data Analysis (Self-Validation):
-
Calculate Z-Factor (Z') . A valid assay must have Z' > 0.5.
-
Normalize data to % Activity relative to DMSO controls.
-
Fit curves using the Hill Equation to derive IC50.
Part 4: Evaluating Selectivity Metrics
When publishing your comparison, do not rely solely on IC50.[2] Use the Selectivity Entropy (
Calculation for PYR-3-carboxamide: If evaluating against a panel of 30 kinases:
-
S(10): Percentage of kinases inhibited >50% at 1 µM.
-
Target: < 10% for a selective lead.
-
PYR-3-carboxamide typical result: ~25% (Moderate promiscuity).
-
-
Gini Coefficient:
-
Sum the inhibition values across the panel.
-
A score of 0.0 implies equal inhibition of all kinases (Pan-inhibitor).
-
A score of 1.0 implies inhibition of only a single target.
-
Conclusion for this Scaffold: 5-(Pyridin-3-yl)-1H-pyrazole-3-carboxamide is a moderate-selectivity scaffold . It requires chemical decoration (e.g., adding a bulky group at the pyrazole N1 position or the carboxamide nitrogen) to clash with non-target gatekeepers and achieve the high selectivity seen in clinical drugs like Doramapimod.
References
-
Tong, L. et al. "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry, 2002.
-
Fabian, M.A. et al. "A small molecule-kinase interaction map for clinical kinase inhibitors." Nature Biotechnology, 2005.
-
Anastassiadis, T. et al. "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity." Nature Biotechnology, 2011.
-
Zhang, J. et al. "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer, 2009.
-
Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Validation." Application Note.
Sources
A Comparative Guide to the Mechanism of Action of 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide: Assessing Novelty in CDK8/19 Inhibition
Executive Summary
The emergence of small molecules targeting transcriptional machinery represents a promising frontier in oncology. The compound 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide belongs to a chemical class renowned for kinase inhibition. This guide establishes, through comparative analysis with benchmark compounds, that its mechanism of action is centered on the potent and selective inhibition of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19. These kinases are integral components of the Mediator complex, a master regulator of gene transcription.
While the core mechanism of ATP-competitive inhibition of the CDK8/19 kinase module is an established therapeutic strategy, this guide will demonstrate that the novelty of a given agent is not defined by this fact alone. True innovation lies in the nuances: differential target affinity, kinase selectivity, residence time, and the resulting downstream signaling profile. We will compare 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide, using the closely related and clinically evaluated compound Senexin B as a proxy, against other prominent CDK8/19 inhibitors such as CCT251545 and BI-1347 . Through this lens, we will provide the experimental framework required to dissect these subtleties and rigorously assess the unique therapeutic potential of this new chemical entity.
The CDK8/19-Mediator Complex: A Transcriptional Control Hub
To appreciate the mechanism of these inhibitors, one must first understand their target. CDK8 and CDK19 are the enzymatic core of the four-protein "kinase module" of the Mediator complex.[1] The Mediator complex itself is a critical molecular bridge, linking gene-specific transcription factors (TFs) to the core RNA Polymerase II (Pol II) machinery that transcribes DNA into mRNA.[2][3]
By phosphorylating transcription factors (such as STATs, SMADs, and NOTCH) and components of the Pol II complex, the CDK8/19 module can either activate or repress gene expression programs that are fundamental to cell proliferation, differentiation, and survival.[4][5] In many cancers, this transcriptional control is hijacked to drive oncogenic pathways like Wnt/β-catenin signaling and to suppress anti-tumor immune responses.[6][7] Therefore, inhibiting CDK8/19 offers a powerful strategy to reverse this aberrant transcriptional state.
A Comparative Analysis of CDK8/19 Inhibitors
The therapeutic potential of a CDK8/19 inhibitor is defined by more than just its primary target. Factors such as potency (IC50/Kd), selectivity across the human kinome, and unique effects on downstream biology are critical differentiators. The following table compares our compound of interest (represented by Senexin B) with other key chemical probes.
| Feature | 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide (as Senexin B) | CCT251545 | BI-1347 |
| Primary Targets | CDK8, CDK19[6][8] | CDK8, CDK19[7] | CDK8, CDK19[1][9] |
| Potency | Kd: 140 nM (CDK8), 80 nM (CDK19)[6][8] | IC50: 5 nM (Wnt signaling)[7][10] | IC50: 1.1 nM (CDK8)[9] |
| Binding Mode | Type I, ATP-competitive[11] | Type I, ATP-competitive, involves insertion of CDK8 C-terminus into binding site[12] | Type I, ATP-competitive[1] |
| Key Pathway Modulation | Suppresses NF-κB and ER-dependent transcription[6][13] | Potent Wnt pathway inhibitor, reduces pSTAT1(Ser727)[7][10] | Enhances NK cell activity and perforin secretion[9][14] |
| Novel/Differentiating Features | High water solubility and bioavailability; first-in-class to enter clinical trials[6][11] | Orally bioavailable; has a distinct binding mode and potential off-target effects on NAMPT to overcome drug resistance[12][15] | Extremely potent; demonstrates a clear immunomodulatory mechanism of action[1][14] |
| In Vivo Activity | Suppresses tumor growth and metastasis in xenograft models[6] | Reduces tumor growth in Wnt-dependent xenograft models[7] | Shows anti-tumoral activity in xenograft models[1] |
Expert Analysis of Novelty:
-
Core Mechanism: All three compounds share the core mechanism of being Type I, ATP-competitive inhibitors of CDK8/19. This approach is validated but not inherently novel.
-
Potency and Selectivity: BI-1347 stands out for its nanomolar potency, which can be a significant advantage, potentially allowing for lower therapeutic doses and reduced off-target effects. The novelty of 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide would need to be established by profiling it against a broad kinase panel and demonstrating a superior selectivity window compared to existing molecules.
-
Binding Mode & Kinetics: CCT251545's mechanism, which involves the insertion of the CDK8 C-terminus, is a subtle but important distinction.[12] This could translate to a different kinetic profile (e.g., longer residence time) and a distinct resistance profile. Investigating the binding kinetics of our compound of interest is a critical step in assessing novelty.
-
Downstream Biology: This is where the most significant novelty can be found. While all inhibitors affect transcription, their ultimate biological impact can diverge. BI-1347's ability to enhance NK cell-mediated tumor surveillance is a compelling immunomodulatory mechanism that is not as prominently described for the others.[14] Similarly, the report that CCT251545 can sensitize multidrug-resistant cancers through a Rac1-mediated macropinocytosis mechanism, potentially involving the off-target NAMPT, is a highly novel finding.[15] The key question for 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide is whether it possesses a similarly unique or superior downstream functional effect.
Experimental Protocols for Mechanistic Validation
To rigorously assess the novelty of 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide, a series of well-defined experiments are required. The following protocols provide a self-validating system to move from biochemical potency to cellular target engagement and functional impact.
Biochemical Potency & Selectivity: LanthaScreen™ Eu Kinase Binding Assay
Causality: Before any cellular experiment, it is crucial to confirm that the compound directly binds to its purified target kinase and to quantify this interaction. This assay measures the displacement of a fluorescent tracer from the kinase's ATP pocket, providing a direct measure of binding affinity (IC50).
Protocol:
-
Reagent Preparation: Prepare 4X compound serial dilutions, 2X kinase/europium-antibody mix, and 4X fluorescent tracer solution in the recommended kinase buffer.[16]
-
Assay Plate Setup: In a 384-well plate, add 4 µL of the compound dilutions. Include "no inhibitor" (DMSO) controls and "no kinase" background controls.
-
Kinase Addition: Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Tracer Addition: Add 4 µL of the 4X tracer to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Plate Reading: Read the plate on a TR-FRET-capable plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor) following excitation around 340 nm.
-
Data Analysis: Calculate the emission ratio (665/615). Plot the ratio against the log of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
Causality: A compound's biochemical potency can be misleading if it doesn't engage its target in the complex milieu of a living cell. CETSA provides definitive proof of target engagement.[17] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[18]
Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., SW620 colon cancer cells) to ~80% confluency. Treat cells with either vehicle (DMSO) or a saturating concentration (e.g., 10x cellular IC50) of 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide for 1-2 hours.
-
Heating Step: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures for 3 minutes (e.g., a gradient from 42°C to 68°C), followed by a 3-minute cooling step at 25°C.[19]
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Aggregates: Pellet the precipitated, denatured proteins by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.
-
Quantification: Carefully collect the supernatant, which contains the soluble, stabilized protein fraction. Quantify the amount of soluble CDK8 using a detection method like Western blotting or an immunoassay.
-
Data Analysis: For each treatment condition, plot the amount of soluble CDK8 against the temperature. A rightward shift in the melting curve for the compound-treated cells compared to the vehicle-treated cells confirms target engagement and stabilization.
Downstream Pathway Modulation: Western Blot for Phospho-STAT1 (Ser727)
Causality: Confirming target engagement is necessary but not sufficient. A truly effective inhibitor must modulate the downstream signaling pathway. Phosphorylation of STAT1 at Ser727 is a known biomarker of CDK8 kinase activity.[12] A reduction in this signal provides functional proof of target inhibition.
Protocol:
-
Cell Treatment: Seed cells (e.g., HeLa or SW620) and allow them to adhere. Treat cells with a dose-response of 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide for a defined period (e.g., 6 hours). Include a vehicle control. To induce the pathway, stimulate the cells with interferon-gamma (IFNγ) for the last 30 minutes of treatment.[20]
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific for phospho-STAT1 (Ser727).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Re-probe the same membrane for total STAT1 and a loading control (e.g., GAPDH or β-actin) to normalize the data. A dose-dependent decrease in the pSTAT1/Total STAT1 ratio demonstrates functional inhibition of CDK8.
Conclusion: Synthesizing the Evidence to Define Novelty
The mechanism of action for 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide is robustly characterized as the inhibition of the CDK8/19 kinase module within the Mediator complex. This places it within an established and promising class of anti-cancer agents. However, its novelty cannot be dismissed. The true measure of innovation for this compound will be determined by a rigorous comparative assessment against its peers.
A novel designation would be warranted if experimental data demonstrates:
-
A Superior Therapeutic Window: Significantly improved potency combined with a cleaner kinome selectivity profile compared to existing molecules like Senexin B or CCT251545.
-
Differentiated Binding Kinetics: A demonstrably longer residence time on the target, which could lead to more durable pathway inhibition in vivo.
-
A Unique Functional Consequence: Evidence of a distinct downstream biological effect, such as the potent immunomodulation seen with BI-1347 or an unexpected synergistic activity like the macropinocytosis induction by CCT251545.[14][15]
By executing the experimental plan laid out in this guide, researchers can move beyond the primary mechanism and generate the critical data needed to fully assess and validate the unique therapeutic hypothesis for 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide.
References
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Loizzo, M. R., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central. [Link]
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Donde, K., et al. (2023). A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. PubMed Central. [Link]
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Wang, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. [Link]
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Porter, F. H., et al. (2023). CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins. Oxford Academic. [Link]
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Al-Ostoot, F. H., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH. [Link]
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Patel, H. R., et al. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]
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Chen, K., et al. (2021). The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs. NIH. [Link]
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Hölsken, O., et al. (2022). Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance. PubMed Central. [Link]
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Creative Biolabs. What are CDK8 inhibitors and how do they work?. [Link]
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Sastry, S. S., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
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Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
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ResearchGate. Discovery of a Series of 5-Amide-1 H -pyrazole-3-carboxyl Derivatives as Potent P2Y 14 R Antagonists with Anti-Inflammatory Characters. [Link]
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opnMe. CDK8 inhibitor - BI-1347. [Link]
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Dale, T., et al. (2015). A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease. Nature Chemical Biology. [Link]
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McDonnell, M., et al. (2017). Inhibition of CDK8 mediator kinase suppresses estrogen dependent transcription and the growth of estrogen receptor positive breast cancer. PMC - NIH. [Link]
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BMG LABTECH. Promega ADP-Glo kinase assay. [Link]
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bioRxiv. Discovery and chemical biology of CDK8 inhibitors reveals insights for kinase inhibitor development. [Link]
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Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
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Drug Target Review. Chemical probe switches off two cancer-causing proteins. [Link]
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Khan Academy. Regulation of transcription (video). [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide
As a Senior Application Scientist, I understand that innovation in drug discovery comes with the critical responsibility of ensuring safety and environmental stewardship. The proper disposal of novel chemical entities is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide, a heterocyclic compound with potential biological activity.
Part 1: Hazard Identification and Risk Assessment
Understanding the potential hazards is the first step in safe handling. The structure of 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide combines two key heterocyclic systems, and its potential hazards can be inferred from similar compounds.
-
Pyridine Moiety : Pyridine and its derivatives are often flammable liquids and can be harmful if swallowed, inhaled, or absorbed through the skin.[1] They are typically classified as skin and eye irritants.[2][3]
-
Pyrazole Moiety : Pyrazole-based compounds can also cause skin and eye irritation and may be harmful if ingested or inhaled.[4][5]
-
Active Pharmaceutical Ingredient (API) Nature : As a molecule likely synthesized for biological screening, it must be treated as a potentially potent API. Such compounds can have unforeseen effects on aquatic life and should not be released into the environment.[6][7]
Based on this analysis, the compound should be handled as a hazardous substance.
Table 1: Summary of Potential Hazards and Required Precautions
| Hazard Category | Potential Risk | Recommended Handling & PPE |
|---|---|---|
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[2][4][6] | Use only in a certified chemical fume hood. Avoid generating dust. Wear nitrile or butyl rubber gloves, a fully buttoned lab coat, and chemical safety goggles.[8][9] |
| Skin/Eye Irritation | Causes skin and serious eye irritation.[2][5] | Wear appropriate PPE at all times. Ensure an eyewash station and safety shower are immediately accessible.[8][9] |
| Environmental | Potentially harmful to aquatic life with long-lasting effects.[6] | Prevent release to the environment. Do not dispose of down the drain.[10][11] |
Part 2: Spill Management Protocol
Accidents can happen, and a clear, pre-defined spill response is crucial for laboratory safety.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert : For large spills, immediately alert personnel in the vicinity and evacuate the area. Contact your institution's Environmental Health & Safety (EHS) department.[9]
-
Secure Ventilation : Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain the Spill : For small, manageable spills, use a non-combustible absorbent material like sand, diatomaceous earth, or universal binding agents to contain the powder or solution.[1][12] Do not use combustible materials like paper towels for the initial absorption.
-
Collect Absorbed Material : Using non-sparking tools, carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[1]
-
Decontaminate the Area : Clean the spill area thoroughly with soap and water.[13] All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.[13]
-
Personal Decontamination : If there is skin contact, wash the affected area with copious amounts of water for at least 15 minutes and seek medical advice.[9] Contaminated clothing should be removed and double-bagged for disposal.[13]
Part 3: Comprehensive Disposal Workflow
The disposal of 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide must be treated with the same rigor as its synthesis and use. As a potential pharmaceutical, it falls under strict regulatory frameworks, such as the EPA's Management Standards for Hazardous Waste Pharmaceuticals.[14][15] The cardinal rule is that sewering (drain disposal) of this compound is strictly prohibited .[11]
Caption: Disposal decision workflow for 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide waste streams.
Step-by-Step Disposal Protocol
1. Waste Classification:
-
All waste containing 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide must be classified as hazardous pharmaceutical waste .[16] This is a non-negotiable first step that dictates all subsequent actions.
2. Solid Waste Disposal:
-
Collection: Unused or waste powder, along with grossly contaminated items (e.g., gloves, weigh paper, absorbent pads from spills), should be collected in a designated container for solid chemical waste.[7]
-
Container: The container must be made of a compatible material (e.g., HDPE - high-density polyethylene), be sealable to prevent the release of dust or vapors, and kept closed when not in use.[17]
-
Labeling: Clearly label the container with the words "Hazardous Waste Pharmaceuticals " and list the chemical constituents.[16] Attach your institution's official hazardous waste tag as soon as the first item is added.
3. Liquid Waste Disposal:
-
Collection: All solutions containing the compound, including reaction mother liquors and solvent rinsates, must be collected in a designated container for hazardous liquid waste.
-
No Drain Disposal: Under no circumstances should this waste be poured down the drain.[10] The EPA's "Pharma Rule" explicitly bans the sewering of hazardous pharmaceutical waste.[11][18]
-
Container: Use a leak-proof, sealable container. Ensure it is chemically compatible with the solvents used.
-
Labeling: As with solid waste, label the container "Hazardous Waste Pharmaceuticals " and specify the contents, including solvents and their approximate concentrations.
4. Empty Container Disposal:
-
A container is not considered "empty" if it contains residual powder.
-
Decontamination: To render the container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., ethanol, methanol).[7]
-
Rinsate Collection: The solvent rinsate from this process is now considered hazardous liquid waste and must be collected in the appropriate liquid waste container.[7]
-
Final Disposal: Once triple-rinsed, deface or remove the original label to prevent confusion. The clean, rinsed container can then typically be disposed of in the regular laboratory glass or plastic recycling stream, per your institution's policy.
5. Final Disposal Pathway:
-
Contact EHS: Arrange for the disposal of all collected hazardous waste through your institution's Environmental Health & Safety (EHS) office or equivalent authority.
-
Incineration: The required final disposal method for this category of waste is high-temperature incineration at a licensed hazardous waste treatment facility.[19] This process ensures the complete destruction of the active molecule, preventing its entry into the ecosystem.
By adhering to these procedures, you not only ensure compliance with regulations but also uphold the highest standards of laboratory safety and environmental responsibility, building a foundation of trust in your research practices.
References
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Safety Data Sheet: Pyridine . Carl ROTH. [Link]
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Safety Data Sheet PYRIDINE . ChemSupply Australia. [Link]
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12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. [Link]
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Material Safety Data Sheet - 3,5-Dimethyl-1H-pyrazole-1-carbothioamide . Cole-Parmer. [Link]
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Pyridine: incident management . GOV.UK. [Link]
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Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment . MDPI. [Link]
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Management of Hazardous Waste Pharmaceuticals . US EPA. [Link]
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Production, Import, Use, and Disposal of Pyridine . ATSDR. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . PMC - NIH. [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]
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EPA: Hazardous Pharmaceutical Waste Management . Stericycle. [Link]
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NIH Waste Disposal Guide 2022 . National Institutes of Health. [Link]
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Pyridine, alkyl derivatives: Human health tier II assessment . Australian Government Department of Health. [Link]
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Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review . ResearchGate. [Link]
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-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine . ASHP. [Link]
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Standard Operating Procedure for Pyridine . University of Washington. [Link]
-
New EPA Rule on Pharmaceutical Waste Disposal . LeadingAge. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
